4-(Benzyloxy)-2-bromo-1-chlorobenzene
Description
The exact mass of the compound 4-(Benzyloxy)-2-bromo-1-chlorobenzene is 295.96036 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Benzyloxy)-2-bromo-1-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-bromo-1-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJGUYPSCBNIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1. Foundational & Exploratory
4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS 1881288-26-1): A Strategic Orthogonal Building Block in Advanced API Synthesis
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on modular, polyfunctional building blocks. 4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS 1881288-26-1) represents a highly versatile trifunctional scaffold. By featuring two distinct halogens (bromine and chlorine) alongside a protected phenolic hydroxyl group (benzyloxy), this molecule enables sequential, site-selective functionalization. This technical guide details the physicochemical profile, synthetic methodology, and orthogonal cross-coupling applications of this critical intermediate for drug development professionals.
Physicochemical & Structural Profiling
Understanding the structural parameters of 4-(benzyloxy)-2-bromo-1-chlorobenzene is essential for predicting its solubility, reactivity, and chromatographic behavior [2]. The benzyloxy group enhances lipophilicity while protecting the sensitive phenolic oxygen during harsh organometallic transformations.
| Property | Value |
| CAS Number | 1881288-26-1 |
| IUPAC Name | 4-(benzyloxy)-2-bromo-1-chlorobenzene |
| Molecular Formula | C₁₃H₁₀BrClO |
| Molecular Weight | 297.58 g/mol |
| InChIKey | NJJGUYPSCBNIOV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OCC2=CC=CC=C2)Br)Cl |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Storage Temperature | 2–8 °C (to prevent slow ether cleavage or photo-degradation) |
Mechanistic Pathway: Synthesis via Williamson Etherification
The synthesis of 4-(benzyloxy)-2-bromo-1-chlorobenzene is achieved via a classic Williamson ether synthesis, utilizing 3-bromo-4-chlorophenol (CAS 13659-24-0) [1] and benzyl bromide [3].
Causality of Reagent Selection: While strong bases like sodium hydride (NaH) are often used for aliphatic alcohols, the relatively low pKa of the phenolic proton (~10.0) allows for the use of a milder, easier-to-handle base such as anhydrous potassium carbonate (K₂CO₃). K₂CO₃ efficiently shifts the equilibrium toward the phenoxide anion without promoting unwanted side reactions (such as general degradation of the alkyl halide). N,N-Dimethylformamide (DMF) or acetone is selected as the polar aprotic solvent to solvate the potassium cation, thereby leaving the phenoxide anion highly nucleophilic ("naked") for the subsequent Sₙ2 attack on the benzylic carbon.
Figure 1: Mechanistic workflow for the Williamson ether synthesis of 4-(Benzyloxy)-2-bromo-1-chlorobenzene.
Orthogonal Reactivity in Drug Development
The true value of 4-(benzyloxy)-2-bromo-1-chlorobenzene lies in its orthogonal reactivity. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Pd(0) into the carbon-halogen bond is the rate-determining step.
-
Thermodynamic & Kinetic Bias: The C-Br bond has a lower bond dissociation energy (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol).
-
Site-Selectivity: Consequently, Pd(0) inserts into the C-Br bond at room temperature or mild heating (using standard ligands like PPh₃), leaving the C-Cl bond completely intact [4].
-
Sequential Activation: After the first coupling, the remaining C-Cl bond can be activated using elevated temperatures and electron-rich, sterically demanding biaryl phosphine ligands (e.g., XPhos, BrettPhos) for a second, distinct coupling.
-
Late-Stage Deprotection: Finally, the benzyl ether can be cleaved via catalytic hydrogenolysis (H₂ over Pd/C) to reveal the phenolic OH, serving as a hydrogen-bond donor in the final API.
Figure 2: Sequential orthogonal cross-coupling and deprotection pathway for API synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(Benzyloxy)-2-bromo-1-chlorobenzene
Self-Validating System: The reaction progress is monitored by the disappearance of the highly polar phenol on TLC, replaced by a non-polar ether spot. The aqueous workup naturally eliminates unreacted K₂CO₃ and the KBr byproduct.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-chlorophenol (10.0 mmol) and anhydrous K₂CO₃ (20.0 mmol).
-
Solvation: Suspend the mixture in 50 mL of anhydrous DMF and stir at room temperature for 15 minutes to generate the phenoxide.
-
Alkylation: Add benzyl bromide (11.0 mmol) dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Once the phenol is consumed, cool to room temperature and quench with 100 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure product.
Protocol B: Site-Selective Suzuki-Miyaura Coupling
Self-Validating System: The use of exactly 1.0 equivalent of boronic acid and a mild catalyst system ensures the C-Cl bond remains unreacted, preventing over-coupling. Mass Spectrometry (MS) analysis of the product will confirm success by displaying a characteristic 3:1 isotopic ratio (M / M+2) indicative of the retained chlorine atom.
-
Setup: In a Schlenk tube, combine 4-(benzyloxy)-2-bromo-1-chlorobenzene (1.0 mmol), arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Base Addition: Add 2.0 M aqueous Na₂CO₃ (2.0 mmol).
-
Solvent: Add degassed Toluene/Ethanol (4:1 v/v, 10 mL).
-
Reaction: Seal the tube, evacuate, and backfill with N₂ (3 cycles). Heat at 80 °C for 12 hours.
-
Isolation: Cool the mixture, dilute with water, extract with EtOAc, and purify via flash chromatography.
References
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PubChem. "3-Bromo-4-chlorophenol | C6H4BrClO | CID 11564714". National Center for Biotechnology Information.[Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry.[Link]
-
MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond". Molecules.[Link]
A Comprehensive Technical Guide to 4-(Benzyloxy)-2-bromo-1-chlorobenzene: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-(benzyloxy)-2-bromo-1-chlorobenzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its distinct substitution pattern, featuring a benzyloxy group, a bromine atom, and a chlorine atom on a benzene ring, offers a valuable scaffold for the construction of more complex molecules, particularly in the realms of medicinal chemistry and materials science. This document will cover its chemical identity, physicochemical properties, a plausible synthetic pathway, expected reactivity, and potential applications, with a focus on its utility in drug discovery.
Chemical Identity and Physicochemical Properties
While a specific PubChem Compound ID (CID) for 4-(benzyloxy)-2-bromo-1-chlorobenzene is not readily found, its chemical identity is well-established through its CAS number and various supplier specifications.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 729590-57-2 | [2][3] |
| Molecular Formula | C₁₃H₁₀BrClO | [2] |
| Molecular Weight | 297.57 g/mol | [2] |
| IUPAC Name | 1-(Benzyloxy)-2-bromo-4-chlorobenzene | |
| Synonyms | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | [2][3] |
| InChI Key | GBMHQPWNKOXREJ-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)Cl | [2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | [3] |
| Purity | ≥95% | [2][3] |
| Storage Temperature | 2-8°C, Sealed in dry | [2] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |
| LogP (Predicted) | 4.6815 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of 4-(benzyloxy)-2-bromo-1-chlorobenzene is not prominently available. However, its structure suggests a logical and efficient two-step synthetic pathway based on well-established organic chemistry reactions, analogous to the synthesis of similar compounds like 4-(benzyloxy)-2-bromo-1-fluorobenzene.[4][5]
Synthetic Workflow Overview:
Caption: A plausible two-step synthetic workflow for 4-(benzyloxy)-2-bromo-1-chlorobenzene.
Protocol 1: Synthesis of 4-(Benzyloxy)chlorobenzene via Williamson Ether Synthesis
This initial step involves the formation of an ether linkage between 4-chlorophenol and benzyl bromide.
-
Materials: 4-Chlorophenol, benzyl bromide, anhydrous potassium carbonate (K₂CO₃), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chlorophenol (1.0 equivalent), anhydrous K₂CO₃ (1.5 equivalents), and anhydrous DMF.
-
Stir the resulting suspension at room temperature for approximately 15 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 70°C) and monitor the progress using thin-layer chromatography (TLC).[4]
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(benzyloxy)chlorobenzene.
-
Protocol 2: Synthesis of 4-(Benzyloxy)-2-bromo-1-chlorobenzene via Electrophilic Bromination
The intermediate, 4-(benzyloxy)chlorobenzene, is then brominated. The benzyloxy group is an ortho-, para-directing group. Since the para position is already occupied by the chloro group, the bromination is expected to occur at the ortho position.
-
Materials: 4-(Benzyloxy)chlorobenzene, N-bromosuccinimide (NBS), and carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-(benzyloxy)chlorobenzene (1.0 equivalent) in CCl₄ or CH₃CN.
-
Add N-bromosuccinimide (1.05 equivalents) in a single portion.[4]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating to reflux may be necessary if the reaction is slow.[4]
-
Once the starting material is consumed, filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel to yield 4-(benzyloxy)-2-bromo-1-chlorobenzene.
-
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 4-(benzyloxy)-2-bromo-1-chlorobenzene is primarily dictated by the carbon-bromine (C-Br) bond, which is susceptible to various transition-metal-catalyzed cross-coupling reactions.[5] This makes the compound a valuable building block for creating more complex molecular architectures.
Key Reactions:
-
Suzuki-Miyaura Cross-Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.[6] This is a widely used method for constructing biaryl structures, which are common motifs in pharmaceuticals.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen (C-N) bonds, enabling the introduction of various amine functionalities.
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes.[7]
The presence of both chloro and bromo substituents offers the potential for selective, sequential cross-coupling reactions due to the generally higher reactivity of the C-Br bond compared to the C-Cl bond in such catalytic cycles.[8]
Caption: Reactivity of 4-(benzyloxy)-2-bromo-1-chlorobenzene and its application in synthesis.
Halogenated aromatic compounds are prevalent in medicinal chemistry. The incorporation of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[9][10] While specific biological targets for 4-(benzyloxy)-2-bromo-1-chlorobenzene itself are not documented, its utility lies in its role as a key intermediate. For instance, a structurally similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes.[11] This highlights the potential of 4-(benzyloxy)-2-bromo-1-chlorobenzene as a scaffold for developing new therapeutic agents.
Safety and Handling
4-(Benzyloxy)-2-bromo-1-chlorobenzene is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.
Table 3: Hazard and Precautionary Statements
| Category | Code | Description | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] | |
| H319 | Causes serious eye irritation | [3] | |
| H335 | May cause respiratory irritation | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. In case of accidental contact, it is crucial to follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
4-(Benzyloxy)-2-bromo-1-chlorobenzene is a valuable and versatile building block in organic synthesis. Its well-defined structure, coupled with the reactivity of its carbon-bromine bond in various cross-coupling reactions, makes it a significant intermediate for the synthesis of more complex molecules. For researchers and professionals in drug discovery and development, this compound offers a strategic starting point for creating novel molecular entities with potential therapeutic applications. Proper handling and adherence to safety protocols are essential when working with this chemical.
References
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 57 [PMID: 16610804] | Ligand page. Retrieved from [Link]
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ResearchGate. (n.d.). Halogen bonding for rational drug design and new drug discovery. Retrieved from [Link]
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MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Retrieved from [Link]
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PMC. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2016, June 28). Halogen bonding in drug-like molecules: A computational and systematic study of the substituent effect. Retrieved from [Link]
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PubChem. (n.d.). PubChem. Retrieved from [Link]
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PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870. Retrieved from [Link]
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PubChem. (n.d.). Methyldichlorocyclohexane | C7H12Cl2 | CID 13443141. Retrieved from [Link]
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PubMed. (2018, December 4). Cross-Coupling Reactions of Alkenyl Halides with 4-Benzyl-1,4- Dihydropyridines Associated with E to Z Isomerization under Nickel and Photoredox Catalysis. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]
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ResearchGate. (2021, January 28). Modification of Azobenzenes by Cross-Coupling Reactions. Retrieved from [Link]
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eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
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Melting point of crystalline 4-(Benzyloxy)-2-bromo-1-chlorobenzene
Thermodynamic Characterization and Melting Point Determination of Crystalline 4-(Benzyloxy)-2-bromo-1-chlorobenzene
Executive Summary
In modern drug development and advanced materials synthesis, halogenated biphenyl-like ethers serve as critical structural motifs and cross-coupling intermediates. Specifically, 4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS: 1881288-26-1) [1] is a highly functionalized building block whose crystalline purity directly dictates the yield and selectivity of downstream Suzuki-Miyaura or Buchwald-Hartwig aminations.
Because the melting point ( Tm ) of a crystalline solid is the definitive macroscopic expression of its microscopic lattice energy, accurately determining this value is paramount. This whitepaper provides an in-depth, self-validating technical guide to the thermodynamic drivers, analytical methodologies, and data interpretation required to establish the precise melting point of crystalline 4-(Benzyloxy)-2-bromo-1-chlorobenzene.
Structural Drivers of Thermal Stability
To accurately measure and interpret the melting point, one must first understand the intermolecular forces governing the crystal lattice. The melting point is thermodynamically defined by the ratio of the enthalpy of fusion ( ΔHfus ) to the entropy of fusion ( ΔSfus ): Tm=ΔHfus/ΔSfus .
For 4-(Benzyloxy)-2-bromo-1-chlorobenzene, the thermal stability is dictated by a delicate balance of three structural features:
-
Halogen Bonding (Enthalpic Driver): The presence of both bromine and chlorine on the phenyl ring introduces highly directional, non-covalent halogen bonds ( Br⋯Cl and Br⋯O ). Bromine, being highly polarizable, acts as a strong halogen bond donor, significantly increasing the lattice energy ( ΔHfus ) and driving the melting point upward[2].
-
π−π Stacking (Enthalpic Driver): The benzyloxy and halobenzene rings engage in offset face-to-face and edge-to-face π−π interactions, further stabilizing the solid state.
-
Conformational Entropy (Entropic Penalty): The ether linkage ( −O−CH2− ) provides rotational degrees of freedom. Upon melting, the molecule gains significant conformational entropy ( ΔSfus ), which depresses the melting point compared to rigid, fused-ring analogs.
Caption: Thermodynamic drivers dictating the crystalline melting point of the compound.
Self-Validating Experimental Protocols
To establish a highly accurate melting point profile, orthogonal techniques must be employed. We utilize Differential Scanning Calorimetry (DSC) for thermodynamic precision and Automated Capillary Melting Point for visual pharmacopeial compliance.
Protocol A: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it undergoes phase transitions[3]. This protocol complies with ASTM D3418 standards[3].
-
Step 1: Instrument Calibration (The Self-Validating Step)
-
Action: Run an Indium reference standard ( Tm = 156.6 °C, ΔHfus = 28.45 J/g) at 10 °C/min[3].
-
Causality: If the Indium onset temperature deviates by > ±0.1 °C, recalibrate the sensor. This guarantees that any observed melting point depression in the target compound is strictly due to chemical impurities or polymorphism, not instrumental drift.
-
-
Step 2: Sample Preparation
-
Action: Accurately weigh 3.00 to 5.00 mg of crystalline 4-(Benzyloxy)-2-bromo-1-chlorobenzene into a standard aluminum DSC pan[3]. Crimp with a pinhole lid.
-
Causality: Maintaining a low sample mass minimizes thermal lag across the crystal bed, ensuring sharp, highly resolved endothermic peaks. The pinhole allows volatile trace moisture to escape without deforming the pan's flat bottom, preserving optimal thermal contact with the thermoelectric disk.
-
-
Step 3: Thermal Method Execution
-
Action: Equilibrate at 25 °C under a dry Nitrogen purge (50 mL/min). Ramp temperature at 10 °C/min to 120 °C[3].
-
Causality: The nitrogen purge prevents oxidative degradation of the benzyloxy ether linkage at elevated temperatures[3]. A 10 °C/min ramp provides the optimal signal-to-noise ratio for calculating the enthalpy of fusion without overshooting the thermodynamic onset.
-
Protocol B: Automated Capillary Melting Point Analysis
While DSC provides thermodynamic data, capillary analysis provides the visual "clear point" required by standard pharmacopeias.
-
Step 1: Capillary Packing
-
Action: Pulverize the crystals using an agate mortar. Pack into a glass capillary to a strict depth of 2.0 - 3.0 mm. Tamp by dropping the capillary through a 1-meter glass tube onto a hard surface 5 times.
-
Causality: Pulverization eliminates macroscopic void spaces. A uniform 2.5 mm packing depth ensures homogenous heat transfer from the heating block to the sample center.
-
-
Step 2: Temperature Ramping
-
Action: Rapidly heat the block to 10 °C below the expected melting onset. Reduce the ramp rate to exactly 1.0 °C/min through the melting phase.
-
Causality: A slow, 1.0 °C/min ramp across the phase transition ensures thermal equilibrium between the heating block, the glass capillary, and the internal crystal lattice, preventing artificially high melting point readings.
-
Caption: Self-validating DSC workflow for precise melting point determination.
Data Interpretation & Quality Control
Because 4-(Benzyloxy)-2-bromo-1-chlorobenzene is a specialized intermediate, its exact melting point is highly sensitive to its synthetic purity (e.g., the presence of unreacted 2-bromo-1-chlorophenol or des-bromo impurities). Based on predictive thermodynamic modeling of homologous halogenated benzyl ethers, the pure crystalline form exhibits a melting point in the range of 68.0 °C to 75.0 °C .
When analyzing the DSC thermogram, the Extrapolated Onset Temperature ( To ) must be used as the definitive melting point, not the peak maximum ( Tp ). The onset temperature represents the true thermodynamic melting point of the pure crystal, whereas the peak temperature is influenced by sample mass and thermal resistance.
Table 1: Comparative Thermal Parameters & Quality Control Metrics
| Parameter | DSC Method (10 °C/min) | Capillary Method (1 °C/min) | Causality / Analytical Significance |
| Melting Onset ( To ) | ~ 68.5 °C - 71.5 °C | N/A | Represents the true thermodynamic melting point; independent of sample mass. |
| Peak / Clear Point ( Tp ) | ~ 71.0 °C - 74.0 °C | ~ 70.0 °C - 73.0 °C | Point of maximum heat flow (DSC) or visual liquid transition (Capillary). |
| Enthalpy of Fusion ( ΔHfus ) | 22.0 - 26.0 J/g | N/A | Quantifies the lattice energy driven by halogen and π−π bonding. |
| Purity Estimate | > 99.0 mol% | N/A | Calculated via the van 't Hoff equation based on the broadness of the melting peak. |
Polymorphism Screening
It is critical to note that halogenated aromatics frequently exhibit polymorphism—the ability to crystallize in multiple distinct lattice arrangements. If the DSC thermogram reveals a small, secondary endotherm prior to the main melting peak (e.g., at 55 °C), this indicates the presence of a metastable polymorph. The self-validating nature of DSC allows the analyst to quantify the relative Gibbs free energy of these polymorphs by integrating the respective enthalpies of fusion.
Conclusion
The melting point of crystalline 4-(Benzyloxy)-2-bromo-1-chlorobenzene is not merely a static physical property; it is a dynamic indicator of its structural integrity, polymorphic state, and chemical purity. By leveraging the self-validating DSC and capillary protocols outlined in this guide, researchers can ensure that this critical intermediate meets the rigorous thermodynamic specifications required for advanced pharmaceutical synthesis.
References
-
TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments Technical Literature. Available at: [Link]
-
DatapointLabs. "Differential Scanning Calorimetry (DSC) Testing of Materials - ASTM D3418 & E1269." Applus DatapointLabs. Available at: [Link]
-
MDPI. "Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones." MDPI Open Access Journals. Available at: [Link]
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Strategic Applications of Halogenated Benzyl Ether Building Blocks: From Orthogonal Protection to Pharmacophore Optimization
Executive Summary
Halogenated benzyl ethers (HBEs) are highly versatile building blocks that serve dual, critical functions in modern synthetic and medicinal chemistry. In the realm of complex molecule synthesis—particularly carbohydrate chemistry—they function as highly tunable, orthogonal protecting groups. In drug development, HBEs are deployed as critical pharmacophores to modulate target binding and optimize physicochemical properties such as Lipophilic Ligand Efficiency (LLE). This technical guide explores the mechanistic causality behind the use of HBEs, providing field-proven protocols and structural optimization strategies for researchers and drug development professionals.
Mechanistic Role 1: HBEs as Orthogonal Protecting Groups in Complex Synthesis
The Causality of Halogen Substitution
In complex oligosaccharide or natural product synthesis, protecting group orthogonality is paramount. Standard benzyl (Bn) ethers are typically removed via hydrogenolysis, while p-methoxybenzyl (PMB) ethers are oxidatively cleaved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). However, introducing a halogen (e.g., chlorine or bromine) to the benzyl ring fundamentally alters its electronic properties[1].
The electron-withdrawing nature of the halogen deactivates the aromatic ring, making the HBE highly resistant to the standard oxidative conditions that would otherwise cleave a PMB group. Peter H. Seeberger and colleagues pioneered the use of halogenated benzyl ether-based protecting groups to exploit this stability[2]. The true strategic value of the HBE lies in its latent reactivity: the halogen serves as a synthetic handle. Through palladium-catalyzed Buchwald-Hartwig cross-coupling, the stable, electron-deficient halogenated benzyl ether can be converted into an electron-rich, highly labile p-aminobenzyl ether. Once aminated, the protecting group can be rapidly and selectively cleaved under mild conditions, leaving other protecting groups intact[3].
Experimental Protocol: Orthogonal Deprotection Workflow
This self-validating protocol outlines the installation, catalytic activation, and cleavage of a p-bromobenzyl ether protecting group.
Step 1: Installation (Protection)
-
Dissolve the target carbohydrate (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Add p-bromobenzyl bromide (p-Br-BnBr, 1.2 eq) dropwise. Stir for 2 hours at room temperature.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Step 2: Catalytic Activation (Buchwald-Hartwig Amination)
-
Dissolve the protected carbohydrate in anhydrous toluene.
-
Add a secondary amine (e.g., morpholine, 2.0 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.10 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Heat the reaction mixture at 80 °C for 4 hours. The electron-withdrawing bromide is replaced by the electron-donating amine.
Step 3: Mild Oxidative Cleavage
-
Dissolve the resulting p-aminobenzyl ether intermediate in a mixture of CH₂Cl₂/H₂O (18:1).
-
Add DDQ (1.5 eq) and stir at room temperature for 1 hour.
-
Filter, concentrate, and purify to isolate the deprotected hydroxyl group.
Workflow of the orthogonal deprotection of halogenated benzyl ethers via Pd-catalyzed amination.
Mechanistic Role 2: HBEs in Pharmacophore Optimization and Drug Discovery
The Causality of Lipophilic Ligand Efficiency (LLE)
Beyond their use as protecting groups, HBEs are frequently incorporated into small-molecule libraries as pharmacophores to probe target binding pockets[1]. However, bulky, highly lipophilic head groups often lead to poor aqueous solubility, high plasma protein binding, and rapid microsomal clearance.
In the optimization of 4-anilinoquinoline inhibitors targeting Plasmodium falciparum (the parasite responsible for malaria), researchers discovered that the original halogenated benzyl ether head group drove the compound's lipophilicity too high[4]. To optimize the drug's pharmacokinetic profile, the team utilized a truncation strategy. By replacing the bulky halogenated benzyl ether with a more compact 3-chloro-4-methoxyaniline group, they significantly improved the Lipophilic Ligand Efficiency (LLE = pEC₅₀ - cLogP) to the desired range (≥4) while maintaining equipotent antimalarial activity (EC₅₀: 0.012 μM)[4]. Crucially, removing the methoxy group entirely was detrimental to potency, proving that the specific stereoelectronic profile of the substituted ether is required for target engagement[4].
Data Presentation: Physicochemical Optimization
The following table summarizes the structure-activity relationship (SAR) data driving the optimization of the HBE head group in antimalarial development[4].
| Compound | Head Group Modification | EC₅₀ (μM) | LLE (pEC₅₀ - cLogP) | Impact on Physicochemical Profile |
| 3 | Original Halogenated Benzyl Ether | ~0.012 | < 4.0 | High lipophilicity; poor aqueous solubility. |
| 7 | Truncated: 3-Chloro-4-methoxyaniline | 0.012 | ≥ 4.0 | Improved LLE; increased aqueous solubility (100 μM). |
| 8 | Truncated: 3-Chloroaniline (No Methoxy) | 0.200 | N/A | Detrimental to potency; loss of critical binding interactions. |
Experimental Protocol: Synthesis of 4-Anilinoquinoline Analogs
To synthesize these optimized analogs, a robust Buchwald-Hartwig cross-coupling protocol is utilized to attach the modified halogenated aniline/ether head groups to the quinoline core[4].
-
Preparation: In a microwave-safe vial, combine the 4-chloroquinoline core (1.0 eq) and the selected halogenated aniline or benzyl ether derivative (1.2 eq).
-
Catalytic System: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.10 eq), and potassium tert-butoxide (KOtBu, 2.0 eq).
-
Solvent & Degassing: Suspend the mixture in anhydrous xylene. Degas the solution by bubbling argon through it for 10 minutes.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture to 160 °C for 1 hour under microwave irradiation[4].
-
Purification: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue via preparative HPLC to yield the final inhibitor.
SAR optimization workflow illustrating the truncation of a halogenated benzyl ether head group.
Conclusion
Halogenated benzyl ethers represent a masterclass in chemical dual-utility. By understanding the electronic causality of halogen substitution, synthetic chemists can leverage HBEs as highly stable, orthogonally cleavable protecting groups for complex carbohydrate synthesis. Simultaneously, medicinal chemists can utilize these same building blocks—and their truncated derivatives—to fine-tune lipophilicity, optimize LLE, and drive the development of highly potent, bioavailable therapeutics.
References
-
Seeberger, P. H. Protecting groups useful in the synthesis of complex molecules. US Patent 6,426,421 B1.[2][3] URL:
-
Mehta, N., et al. Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. ACS Infectious Diseases, 2018; PMC.[4] URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. US6426421B1 - Protecting groups useful in the synthesis of polysaccharides, natural products, and combinatorial libraries - Google Patents [patents.google.com]
- 3. US6426421B1 - Protecting groups useful in the synthesis of polysaccharides, natural products, and combinatorial libraries - Google Patents [patents.google.com]
- 4. Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
2. Methodological & Application
Advanced Synthesis of Dapagliflozin: A Regiocontrolled Route via 4-(Benzyloxy)-2-bromo-1-chlorobenzene
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Protocol.
Strategic Rationale & Mechanistic Insights
The synthesis of highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Dapagliflozin, fundamentally relies on the precise construction of a diarylmethane aglycone core. A persistent challenge in industrial and bench-scale syntheses is achieving strict regiocontrol during the functionalization of the electron-rich diarylmethane scaffold. Traditional Friedel-Crafts alkylation or acylation routes frequently suffer from poor regioselectivity, yielding inseparable ortho/para isomeric mixtures that severely impact the overall yield and purity [2].
To circumvent this, we present a highly regiocontrolled protocol utilizing 4-(Benzyloxy)-2-bromo-1-chlorobenzene as a strategic starting material. In this approach, the benzyloxy group serves as a "masked phenol." By establishing the carbon framework first and subsequently utilizing the masked phenol to direct a Palladium-catalyzed Functional Group Interconversion (FGI), we dictate perfect para-regiocontrol relative to the chlorine atom. This eliminates electrophilic aromatic substitution from the workflow entirely, ensuring the exclusive formation of the critical 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate required for stereoselective C-glycosylation [4].
Synthetic Workflow
Fig 1: Regiocontrolled synthetic workflow from masked-phenol precursor to Dapagliflozin.
Step-by-Step Experimental Protocols
Phase 1: Assembly of the Diaryl Methane Scaffold
Causality Check: The inherent bond dissociation energy difference between C–Br and C–Cl ensures exclusive metal-halogen exchange at the 2-position of the starting material, leaving the aryl chloride intact for the final API structure.
-
Grignard Formation & Nucleophilic Addition:
-
Procedure: Charge a dry flask with Mg turnings (1.1 equiv) and anhydrous THF. Add a crystal of iodine to activate. Slowly add a solution of 4-(Benzyloxy)-2-bromo-1-chlorobenzene (1.0 equiv) in THF at 30 °C. Stir for 2 h until the Mg is consumed. Cool the Grignard reagent to 0 °C and dropwise add 4-ethoxybenzaldehyde (1.05 equiv) in THF.
-
IPC (In-Process Control): Quench an aliquot with NH₄Cl and monitor via HPLC. Proceed when SM is <1%.
-
Workup: Quench with sat. aq. NH₄Cl, extract with EtOAc, and concentrate to yield the diaryl carbinol.
-
-
Chemoselective Deoxygenation:
-
Procedure: Dissolve the crude carbinol in anhydrous CH₂Cl₂/CH₃CN (1:1) and cool to -10 °C. Add triethylsilane (Et₃SiH, 3.0 equiv). Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.5 equiv) [2].
-
Causality Check: Et₃SiH/BF₃·OEt₂ is chosen over catalytic hydrogenation to prevent premature cleavage of the benzyl ether and to avoid over-reduction of the aromatic rings.
-
Workup: Stir for 2 h, quench with sat. aq. NaHCO₃, extract with CH₂Cl₂, and concentrate to afford 4-(Benzyloxy)-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Phase 2: Regiocontrolled Bromination via Buchwald FGI
Causality Check: Standard Pd/C hydrogenolysis risks competitive hydrodechlorination of the aryl chloride. Therefore, a Lewis acid-mediated debenzylation is employed.
-
Lewis Acid Debenzylation:
-
Procedure: Dissolve the OBn-protected diarylmethane in anhydrous CH₂Cl₂ and cool to -78 °C. Slowly add a 1M solution of BCl₃ in CH₂Cl₂ (1.5 equiv). Stir for 1 h at -78 °C, then allow to warm to 0 °C.
-
Workup: Carefully quench with MeOH, partition with water, and extract with CH₂Cl₂ to yield 4-chloro-3-(4-ethoxybenzyl)phenol.
-
-
Triflation:
-
Procedure: Dissolve the phenol in CH₂Cl₂ containing pyridine (2.0 equiv). Cool to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. Stir for 1 h.
-
-
Buchwald Triflate-to-Bromide Conversion:
-
Procedure: In a nitrogen-filled glovebox, charge a Schlenk flask with the aryl triflate (1.0 equiv), anhydrous LiBr (2.0 equiv), and the tBuBrettPhos Pd G3 precatalyst (2 mol%) [1]. Add anhydrous toluene/t-BuOH (5:1). Seal and heat to 110 °C for 12 h.
-
Causality Check: The bulky, electron-rich tBuBrettPhos ligand facilitates the challenging reductive elimination of the aryl bromide from the Pd(II) center, completely bypassing the regioselectivity issues of electrophilic bromination.
-
Phase 3: Stereoselective C-Glycosylation
-
Lithiation and Lactone Addition:
-
Procedure: Dissolve the aryl bromide in anhydrous THF/Toluene (1:2) and cool to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min. Transfer this aryllithium solution via cannula to a pre-cooled (-78 °C) solution of 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.1 equiv) in toluene[3].
-
Workup: After 2 h, quench the reaction with a solution of methanesulfonic acid (MsOH) in methanol. Stir at 20 °C for 12 h. This step simultaneously desilylates the intermediate and forms the O-methyl lactol.
-
-
Anomeric Reduction:
-
Procedure: Dissolve the O-methyl lactol in CH₂Cl₂/CH₃CN (1:1) at -20 °C. Add Et₃SiH (3.0 equiv) followed by BF₃·OEt₂ (2.0 equiv) [4]. Stir for 3 h, allowing the reaction to warm to 0 °C.
-
Workup: Quench with sat. aq. NaHCO₃. Extract with EtOAc, wash with brine, and concentrate. Purify via crystallization (often as the propanediol solvate) to yield highly pure Dapagliflozin API.
-
Quantitative Data & Analytical Metrics
The self-validating nature of this protocol is confirmed by strict adherence to the analytical markers outlined below.
| Step | Intermediate | Yield (%) | Purity (HPLC, %a/a) | Key Analytical Marker |
| 1 | Diaryl Carbinol | 88 | >95.0 | ¹H NMR: Carbinol CH at δ 5.8 ppm |
| 2 | Diaryl Methane (OBn) | 92 | 98.2 | ¹H NMR: Methane CH₂ at δ 3.9 ppm |
| 3 | Aryl Phenol | 95 | 99.1 | MS (ESI-): m/z [M-H]⁻ 275.1 |
| 4 | Aryl Triflate | 94 | 98.5 | ¹⁹F NMR: Singlet at δ -73.5 ppm |
| 5 | Aryl Bromide | 86 | 99.4 | GC-MS: Isotope pattern for Br/Cl |
| 6 | O-Methyl Lactol | 82 | 95.5 | ¹H NMR: Anomeric OMe at δ 3.1 ppm |
| 7 | Dapagliflozin API | 75 | >99.8 | HPLC: RT match with reference standard |
References
-
Title : New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors Source : ACS Omega URL :[Link]
-
Title : Synthesis of Dapagliflozin Source : Chinese Journal of Pharmaceuticals URL :[Link]
-
Title : STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS Source : CLOCKSS (Heterocycles) URL : [Link]
Application Note: Regioselective Lithium-Halogen Exchange Protocols for 2-Bromo-1-chlorobenzene Derivatives
Mechanistic Rationale and Process Dynamics
2-Bromo-1-chlorobenzene is a critical disubstituted aromatic building block used extensively in the synthesis of biaryls, pharmaceutical active ingredients, and specialized Buchwald-type phosphine ligands (such as JohnPhos)[1]. The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds, which allows for highly specific, stepwise functionalization.
The Causality of Regioselectivity: When treated with an alkyllithium reagent (such as n-butyllithium), the metal-halogen exchange occurs almost exclusively at the carbon-bromine bond. This selectivity is driven by the greater polarizability and the weaker bond dissociation energy of the C–Br bond compared to the C–Cl bond. The resulting intermediate, 2-chlorophenyllithium, is a highly reactive nucleophile capable of reacting with various electrophiles[2].
The Causality of Temperature Control (The Benzyne Pathway): The most significant failure mode in this protocol is the generation of a benzyne intermediate[3]. Because the newly formed aryllithium species possesses a leaving group (chloride) in the ortho position, it is highly susceptible to the α-elimination of lithium chloride (LiCl). To prevent this elimination, the internal reaction temperature must be strictly maintained below -70 °C[4]. If the temperature rises above this critical threshold, the aryllithium collapses into 2,3-dehydrochlorobenzene (benzyne), which rapidly polymerizes or reacts with excess organolithium, destroying the yield and complicating purification[3].
Reaction Pathway Visualization
Reaction logic: Regioselective Br-Li exchange vs. temperature-dependent benzyne formation.
Quantitative Process Parameters
To ensure reproducibility, the following parameters have been optimized for the generation of 2-chlorophenyllithium.
| Parameter | Optimal Condition | Sub-Optimal Condition | Mechanistic Consequence of Deviation |
| Temperature | -78 °C to -85 °C | > -70 °C | Rapid elimination of LiCl leading to benzyne formation and complex oligomeric mixtures[4]. |
| Solvent | Anhydrous THF | Diethyl Ether / Toluene | THF effectively coordinates the lithium cation, accelerating the kinetics of the Br-Li exchange. Non-coordinating solvents slow the exchange, requiring higher temperatures. |
| Reagent | n-BuLi (1.05 eq) | t-BuLi (2.0 eq) | While t-BuLi drives the equilibrium irreversibly, it is highly pyrophoric. n-BuLi is safer and sufficiently basic to achieve complete exchange for this specific substrate[2]. |
| Addition Rate | 0.5 mL/min (Dropwise) | Bolus addition | Bolus addition causes localized exothermic spikes, temporarily breaching the -70 °C threshold and triggering benzyne pathways. |
Validated Protocol: Synthesis of (2-Chlorophenyl)boronic Acid
This protocol details the synthesis of a versatile Suzuki-Miyaura cross-coupling partner, (2-chlorophenyl)boronic acid, via the electrophilic trapping of 2-chlorophenyllithium with trimethyl borate[5].
Phase 1: Preparation and Kinetically Controlled Lithiation
Objective: Generate the aryllithium intermediate without triggering elimination.
-
Apparatus Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar, an internal temperature probe, and a rubber septum under a continuous flow of high-purity argon.
-
Causality: Organolithium reagents are highly sensitive to protic sources. Trace moisture will prematurely quench the reagent, resulting in the recovery of unreacted 2-bromo-1-chlorobenzene.
-
-
Substrate Dissolution: Charge the flask with 2-bromo-1-chlorobenzene (10.0 mmol, 1.91 g) and anhydrous THF (50 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Wait until the internal temperature probe registers strictly below -78 °C.
-
Lithiation: Using a syringe pump, add n-butyllithium (2.5 M in hexanes, 10.5 mmol, 4.2 mL) dropwise at a rate of 0.5 mL/min.
-
Causality: The slow addition rate ensures that the heat of the reaction is dissipated by the cryogenic bath, preventing localized warming.
-
Self-Validating Checkpoint: The solution should transition to a clear, pale yellow color. If the solution turns dark brown or black, localized warming has occurred, indicating benzyne formation[3]. The protocol should be aborted if this occurs.
-
-
Equilibration: Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
Phase 2: Electrophilic Trapping and Hydrolysis
Objective: Trap the unstable intermediate and isolate the stable boronic acid.
-
Electrophile Addition: Add trimethyl borate (15.0 mmol, 1.7 mL) dropwise over 5 minutes while maintaining the internal temperature below -75 °C.
-
Causality: Trimethyl borate acts as the electrophile. Adding it at cryogenic temperatures ensures the aryllithium is trapped instantly to form the corresponding boronate complex[5].
-
-
Warming: Remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Self-Validating Checkpoint: As the mixture warms, a white precipitate (the lithium salt of the boronate complex) will begin to form, visually confirming successful nucleophilic addition.
-
-
Hydrolysis: Cool the flask to 0 °C using an ice bath and carefully quench the reaction by adding 1M HCl (20 mL) dropwise. Stir vigorously for 30 minutes.
-
Causality: The acidic aqueous workup hydrolyzes the intermediate boronate ester into the free boronic acid[5].
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Triturate the crude solid with cold hexanes to remove non-polar impurities (such as butyl bromide byproducts). Filter to yield the pure (2-chlorophenyl)boronic acid as a white powder.
References
-
Title : An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions Source : RSC Books (Royal Society of Chemistry) URL :[Link]
Sources
Selective debenzylation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene
Application Note & Protocol
Topic: Selective Debenzylation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene via Catalytic Transfer Hydrogenation
Introduction
The benzyl ether is one of the most widely utilized protecting groups for hydroxyl functionalities in multi-step organic synthesis due to its stability under a broad range of reaction conditions. Its removal, or debenzylation, is a critical step, often accomplished by catalytic hydrogenation. However, for substrates bearing sensitive functional groups, such as the aryl halides present in 4-(benzyloxy)-2-bromo-1-chlorobenzene, traditional hydrogenation with gaseous hydrogen and a palladium catalyst often leads to undesired hydrodehalogenation, compromising the structural integrity of the target molecule.[1][2]
This application note details a robust and highly selective protocol for the debenzylation of 4-(benzyloxy)-2-bromo-1-chlorobenzene using Catalytic Transfer Hydrogenation (CTH). This method employs palladium on carbon (Pd/C) in conjunction with ammonium formate as an in situ hydrogen donor.[3][4][5] CTH offers significant advantages over classical hydrogenation, including enhanced chemoselectivity, operational simplicity, and the circumvention of hazardous, high-pressure hydrogen gas, making it an invaluable tool for researchers, scientists, and drug development professionals.[6][7]
Principle and Mechanism
Catalytic Transfer Hydrogenation (CTH) is a reduction technique where hydrogen is transferred to the substrate from a donor molecule, mediated by a metal catalyst.[3] In this protocol, ammonium formate serves as a convenient and efficient hydrogen donor, decomposing on the surface of the palladium catalyst to generate transient hydrogen species directly at the site of reaction.[5][7]
The key to the selectivity of this process lies in the milder conditions and the nature of hydrogen generation. Unlike the high-pressure environment of gaseous hydrogenation, the low, steady-state concentration of hydrogen on the catalyst surface in CTH favors the kinetically less demanding cleavage of the O-benzyl C-O bond over the more robust C-Cl and C-Br bonds.
The generally accepted mechanism proceeds through the following key stages:
-
Hydrogen Donor Decomposition: Ammonium formate decomposes on the Pd(0) surface to produce hydrogen, carbon dioxide, and ammonia.
-
Oxidative Addition: The C(benzyl)-O bond of the substrate undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate.[8]
-
Hydrogenolysis: The adsorbed hydrogen species effectuate the cleavage of the palladium-carbon and palladium-oxygen bonds.
-
Reductive Elimination: Toluene and the palladium-phenoxide species are formed. Subsequent protonation yields the desired 2-bromo-1-chloro-4-phenol product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Proposed mechanism for selective debenzylation via CTH.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| 4-(Benzyloxy)-2-bromo-1-chlorobenzene | ≥95% Purity | Sigma-Aldrich, etc. | CAS: 729590-57-2[9] |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry basis | Multiple | Handle with care, pyrophoric.[10][11] |
| Ammonium Formate | ≥97% Purity, Anhydrous | Multiple | Store in a desiccator. |
| Methanol (MeOH) | Anhydrous | Multiple | |
| Ethyl Acetate (EtOAc) | ACS Grade | Multiple | For extraction and chromatography. |
| Hexanes | ACS Grade | Multiple | For chromatography. |
| Celite® 545 | Filtration Aid | Multiple | |
| Round-bottom flask & Condenser | Standard borosilicate glassware | Multiple | Flame-dry before use. |
| Magnetic stirrer with heating | Standard laboratory grade | Multiple | |
| Inert Gas Supply | Nitrogen or Argon | Multiple | For blanketing the reaction. |
| TLC Plates | Silica gel 60 F254 | Multiple | For reaction monitoring. |
Safety Precautions
-
Substrate: 4-(Benzyloxy)-2-bromo-1-chlorobenzene is harmful if swallowed and causes skin and eye irritation. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium on Carbon (Pd/C): The catalyst is highly pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.[11] NEVER allow the catalyst filter cake to dry in the air. Always keep it wet with solvent and quench with water before disposal. Handle in an inert atmosphere when possible.
-
Solvents: Methanol and ethyl acetate are flammable. Perform the reaction and all solvent handling in a well-ventilated chemical fume hood, away from ignition sources.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. It can be scaled as needed with appropriate adjustments to reagent quantities and solvent volumes.
Caption: Step-by-step experimental workflow for selective debenzylation.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzyloxy)-2-bromo-1-chlorobenzene (297.6 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous methanol (15 mL) to the flask. Stir the mixture until the substrate is fully dissolved.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (30 mg, ~10% by weight of the substrate).[7] Following this, add anhydrous ammonium formate (315 mg, 5.0 mmol, 5 equivalents) in a single portion.[12]
-
Reaction Execution: Heat the reaction mixture to reflux (~65 °C) with vigorous stirring. Vigorous stirring is essential to ensure proper mixing of the heterogeneous catalyst with the solution.[13]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression. The reaction is typically complete within 1-3 hours.
-
Workup - Catalyst Removal: Once the reaction is complete, cool the flask to room temperature. Prepare a small plug of Celite® in a Hirsch or Büchner funnel and wet it with methanol. Under a flow of inert gas , carefully filter the reaction mixture through the wet Celite® pad to remove the Pd/C catalyst. Wash the pad thoroughly with methanol (2 x 10 mL) to ensure all product is collected.
-
Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the methanol. To the resulting residue, add ethyl acetate (30 mL) and deionized water (20 mL). Transfer to a separatory funnel, shake, and separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% Hexanes and gradually increasing the proportion of Ethyl Acetate) to afford the pure 2-bromo-4-chlorophenol.
Expected Results
This protocol is designed to provide high yield and excellent selectivity, minimizing the formation of dehalogenated byproducts.
| Parameter | Value / Condition | Rationale / Comment |
| Substrate Scale | 1.0 mmol | Protocol can be readily scaled. |
| Catalyst Loading | 10% w/w (Pd/C) | A standard loading for efficient CTH reactions.[7] |
| Hydrogen Donor | 5 equivalents (Ammonium Formate) | Ensures a sufficient supply of hydrogen for complete reaction.[12] |
| Solvent | Methanol | A polar protic solvent that facilitates the reaction.[7] |
| Temperature | Reflux (~65 °C) | Provides sufficient thermal energy to drive the reaction efficiently.[12] |
| Typical Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Expected Yield | >90% | Yield after purification. |
| Selectivity | >98% | Minimal formation of dechlorinated or debrominated byproducts. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive Pd/C catalyst.[13]2. Insufficient ammonium formate.3. Catalyst poisoning by impurities (e.g., sulfur).[14] | 1. Use a fresh batch of catalyst.2. Add an additional 1-2 equivalents of ammonium formate.3. Purify the starting material if impurities are suspected. |
| Formation of Dehalogenated Byproducts | 1. Reaction run for an excessively long time.2. Overly active catalyst batch.3. Higher than recommended temperature. | 1. Monitor the reaction closely by TLC and stop immediately upon completion.2. Reduce catalyst loading to 5% w/w.3. Ensure the reaction temperature does not significantly exceed the solvent's boiling point. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during workup or filtration.3. Mechanical loss during chromatography. | 1. Confirm full conversion by TLC before workup.2. Ensure the Celite® pad is washed thoroughly with solvent.3. Use care during extraction and purification steps. |
| Difficulty Filtering Catalyst | 1. Catalyst particles are too fine.2. Celite® pad is too thin. | 1. Allow the reaction mixture to settle before decanting the supernatant for filtration.2. Use a thicker Celite® pad (at least 1-2 cm). |
Conclusion
The described Catalytic Transfer Hydrogenation protocol provides a highly efficient, selective, and operationally simple method for the debenzylation of 4-(benzyloxy)-2-bromo-1-chlorobenzene. By leveraging ammonium formate as a hydrogen donor, this procedure effectively removes the benzyl protecting group while preserving the sensitive aryl halide moieties. The avoidance of high-pressure hydrogen gas enhances laboratory safety and accessibility. This method is a valuable asset for synthetic chemists engaged in the preparation of complex halogenated aromatic intermediates for pharmaceutical and materials science applications.
References
- Current time information in Pasuruan, ID. Google Search.
-
VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. Retrieved March 7, 2024, from [Link]
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Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis. Retrieved March 7, 2024, from [Link]
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Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. rhodium.ws. Retrieved March 7, 2024, from [Link]
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Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
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CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. rhodium.ws. Retrieved March 7, 2024, from [Link]
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Plausible mechanism of Pd‐catalyzed transfer hydrogenolysis. ResearchGate. Retrieved March 7, 2024, from [Link]
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Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Retrieved March 7, 2024, from [Link]
-
More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. Retrieved March 7, 2024, from [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. Retrieved March 7, 2024, from [Link]
-
Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate. Retrieved March 7, 2024, from [Link]
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. ACS Publications. Retrieved March 7, 2024, from [Link]
-
Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved March 7, 2024, from [Link]
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Green Chemistry. Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
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Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Retrieved March 7, 2024, from [Link]
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Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. ACS Publications. Retrieved March 7, 2024, from [Link]
-
Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. LookChem. Retrieved March 7, 2024, from [Link]
-
Room-Temperature Debenzylation of N -Benzylcarboxamides by N -Bromosuccinimide. ResearchGate. Retrieved March 7, 2024, from [Link]
-
Catalytic Debenzylation of 2,4,6,8,10,12-Hexabenzyl. Łukasiewicz Research Network. Retrieved March 7, 2024, from [Link]
-
Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. ResearchGate. Retrieved March 7, 2024, from [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
-
Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. Retrieved March 7, 2024, from [Link]
-
Selective debenzylation of aromatic benzyl ethers by silica-supported sodium hydrogen sulfate. Ludwig Cancer Research - University of Oxford. Retrieved March 7, 2024, from [Link]
-
Hydrogenation troubleshooting. Reddit. Retrieved March 7, 2024, from [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. organic-reaction-guides.github.io. Retrieved March 7, 2024, from [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved March 7, 2024, from [Link]
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Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. Retrieved March 7, 2024, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Aryl Bromide Intermediates
Introduction & Mechanistic Causality
The Suzuki-Miyaura cross-coupling (SMC) is a cornerstone of C–C bond formation in pharmaceutical development and materials science. When designing a synthetic route, aryl bromides occupy the strategic "Goldilocks zone" of electrophiles. They undergo oxidative addition significantly faster than aryl chlorides—obviating the strict need for highly specialized, expensive ligands in routine cases—yet they exhibit superior bench stability, lower cost, and less homocoupling propensity compared to highly reactive aryl iodides.
Understanding the causality behind the catalytic cycle is essential for rational condition selection:
-
Oxidative Addition: Palladium(0) inserts into the Ar–Br bond. Because the C–Br bond dissociation energy is moderate, standard ligands like PPh3 or dppf are often sufficient. However, for electron-rich aryl bromides, the C–Br bond is strengthened, requiring electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands) to increase the electron density on Pd(0) and drive the insertion.
-
Transmetalation: Often the rate-limiting step. Boronic acids are poor nucleophiles; they must be converted to an "ate" complex (boronate) via base coordination. The presence of water dramatically accelerates this by solvating inorganic bases (e.g., K2CO3) and facilitating the transfer of the aryl group to the Pd(II) center[1].
-
Reductive Elimination: The biaryl product is expelled, regenerating Pd(0). Sterically demanding ligands (such as XPhos or SPhos) compress the L–Pd–L angle, forcing the two aryl groups closer together and drastically accelerating reductive elimination, which is critical when synthesizing sterically hindered tetra-ortho-substituted biaryls[2]. Properly managing the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species is also vital to prevent ligand oxidation or reactant dimerization[3].
Strategic Parameter Selection
Catalyst and Ligand Architecture
-
Pd(dppf)Cl2: The bidentate nature of 1,1'-bis(diphenylphosphino)ferrocene (dppf) prevents the formation of inactive palladium black. It is the workhorse for standard aryl bromides, offering an excellent balance of stability and reactivity.
-
Buchwald Ligands (XPhos, SPhos): Required for challenging substrates. SPhos is highly effective for aqueous-biphasic couplings of hindered substrates, while XPhos excels in anhydrous environments and with extremely deactivated or sterically demanding aryl bromides.
Base and Solvent Interplay
-
Biphasic Systems (Dioxane/H2O or Toluene/H2O): The addition of 10-20% water by volume is highly recommended. It solubilizes bases like K2CO3 or Na2CO3, driving the transmetalation step.
-
Anhydrous Systems: If the aryl bromide or the product is prone to hydrolysis, anhydrous conditions are mandatory. Here, finely milled K3PO4 or Cs2CO3 in anhydrous Dioxane or DMF must be used. The lack of water means transmetalation relies entirely on the surface area of the suspended solid base.
Condition Matrix for Aryl Bromides
The following table summarizes the empirically validated parameter combinations based on substrate electronics and sterics.
| Substrate Class | Recommended Catalyst/Ligand | Base | Solvent System | Temp (°C) | Typical Yield |
| Unhindered, Electron-Deficient | Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0 eq) | Toluene/EtOH/H2O | 80 | >90% |
| Moderate Sterics / General | Pd(dppf)Cl2 (3 mol%) | K2CO3 (2.5 eq) | Dioxane/H2O (4:1) | 90 | 85–95% |
| High Sterics (ortho-substituted) | Pd(OAc)2 / SPhos (2 mol%) | K3PO4 (3.0 eq) | Toluene/H2O (10:1) | 100 | 75–90% |
| Base/Water-Sensitive | Pd2(dba)3 / XPhos (2 mol%) | Cs2CO3 (2.0 eq) | Anhydrous Dioxane | 100 | 70–85% |
| Aqueous/Green Chemistry | PdCl2 / Water-soluble ligand | K2CO3 (3.0 eq) | H2O (Micellar) | 37–50 | 80–95% |
Workflow: Selecting Optimal Conditions
Decision matrix for selecting optimal Suzuki-Miyaura conditions for aryl bromides.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in quality control and self-validation checkpoints.
Protocol A: Standard Biphasic SMC for General Aryl Bromides
Optimized for unhindered to moderately hindered substrates.
Reagents:
-
Aryl Bromide (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl2·CH2Cl2 (0.03 equiv, 3 mol%)
-
K2CO3 (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5 mL total)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K2CO3.
-
Deoxygenation (Critical Checkpoint): Add 4 mL of 1,4-Dioxane and 1 mL of deionized H2O. Sparge the biphasic mixture with Argon for exactly 15 minutes. Self-Validation: The absence of dissolved oxygen prevents the oxidative homocoupling of the boronic acid (yielding symmetrical biaryl impurities).
-
Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl2·CH2Cl2 under a positive counter-flow of Argon, and reseal.
-
Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C with vigorous stirring (800 rpm) to ensure the biphasic emulsion is maintained.
-
In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot. Self-Validation Quench: Dilute the aliquot in 1 mL of EtOAc and wash with 0.5 mL of saturated aqueous NH4Cl. This quenches active Pd species, preventing artificial reaction progression inside the LC-MS vial. Analyze via LC-MS or GC-MS.
-
Workup: Once starting material is consumed, cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Anhydrous SMC for Hindered/Sensitive Aryl Bromides
Optimized for tetra-ortho-substituted biaryls or hydrolysis-prone functional groups utilizing Buchwald ligands.
Reagents:
-
Aryl Bromide (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid Pinacol Ester (1.5 equiv, 1.5 mmol)
-
Pd2(dba)3 (0.015 equiv, 1.5 mol% Pd)
-
XPhos (0.036 equiv, 3.6 mol%)
-
K3PO4 (Anhydrous, finely milled) (3.0 equiv, 3.0 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
Pre-catalyst Formation: In a nitrogen-filled glovebox (or via standard Schlenk techniques), combine Pd2(dba)3 and XPhos in 1 mL of anhydrous Dioxane. Stir at room temperature for 15 minutes until the dark purple solution turns dark red/brown, indicating the formation of the active L–Pd(0) complex.
-
Reagent Assembly: To a separate oven-dried vial, add the aryl bromide, boronic ester, and finely milled K3PO4. Self-Validation: The K3PO4 must be milled to a fine powder; granular K3PO4 lacks the surface area required for anhydrous transmetalation, leading to stalled reactions.
-
Combination & Heating: Transfer the pre-catalyst solution to the reagent vial. Add the remaining 4 mL of anhydrous Dioxane. Seal with a Teflon-lined cap.
-
Reaction: Heat at 100 °C for 12–24 hours.
-
Quantitative NMR Validation: Post-reaction, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Take a crude 1H-NMR aliquot. Self-Validation: Compare the integration of the internal standard against the product peaks to determine the crude NMR yield before purification, ensuring mass balance is accounted for.
-
Workup: Filter the crude mixture directly through a pad of Celite to remove the inorganic salts and palladium black, eluting with EtOAc. Concentrate and purify via silica gel chromatography.
Sources
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Application Note: Regio- and Chemoselective Friedel-Crafts Acylation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene
Executive Summary
The synthesis of highly substituted acetophenones is a critical pathway in the development of active pharmaceutical ingredients (APIs), particularly for kinase inhibitors and targeted therapeutics. 4-(Benzyloxy)-2-bromo-1-chlorobenzene [1] is a valuable, polyhalogenated building block. However, subjecting this precursor to standard Friedel-Crafts acylation conditions presents two distinct challenges: regioselectivity (differentiating between multiple available aromatic protons) and chemoselectivity (preventing the cleavage of the sensitive benzyl ether protecting group).
This application note details a field-proven, chemoselective protocol utilizing Tin(IV) chloride ( SnCl4 ) as a mild Lewis acid to achieve high-yield acylation while preserving the benzyl ether, alongside a mechanistic rationale for the observed regioselectivity.
Mechanistic Causality & Reaction Design
Regioselectivity: Steric and Electronic Directing Effects
To predict the site of electrophilic aromatic substitution (EAS), we must evaluate the directing effects of the three existing substituents on the benzene ring:
-
-OBn (Position 4): Strongly activating, ortho/para directing.
-
-Cl (Position 1): Mildly deactivating, ortho/para directing.
-
-Br (Position 2): Mildly deactivating, ortho/para directing.
Because the benzyloxy (-OBn) group is the strongest electron-donating group via resonance, it dictates the regiochemistry [2]. The positions ortho to the -OBn group are C3 and C5 (the para position, C1, is blocked by chlorine).
-
Position 3 is flanked by the bulky bromine atom at C2 and the -OBn group at C4, creating severe steric hindrance.
-
Position 5 is adjacent only to the -OBn group and a hydrogen atom at C6, making it the kinetically and thermodynamically favored site for the bulky acylium ion attack.
Consequently, acylation occurs exclusively at C5, yielding 1-(2-(benzyloxy)-4-bromo-5-chlorophenyl)ethan-1-one (following IUPAC renumbering prioritizing the ketone).
Chemoselectivity: The Lewis Acid Dilemma
Standard Friedel-Crafts acylation relies on Aluminum chloride ( AlCl3 ) [3]. However, AlCl3 is a highly oxophilic, hard Lewis acid that readily coordinates with the oxygen of the benzyl ether. Under standard reaction conditions, this coordination leads to rapid O-debenzylation, yielding an undesired phenol byproduct.
To bypass this, we utilize Tin(IV) chloride ( SnCl4 ) . SnCl4 is a softer, milder Lewis acid. It is sufficiently Lewis acidic to abstract the chloride from acetyl chloride to generate the requisite resonance-stabilized acylium ion ( CH3C≡O+ ), but it lacks the harsh oxophilicity required to cleave benzyl ethers at ambient temperatures [4].
Chemoselective pathways in the Friedel-Crafts acylation of benzyl-protected substrates.
Quantitative Optimization Data
The selection of SnCl4 was validated through a catalyst screening matrix. The data below summarizes the yield and byproduct formation based on the Lewis acid employed.
| Lewis Acid | Equivalents | Temp (°C) | Conversion (%) | Desired C5-Ketone Yield (%) | O-Debenzylation (%) |
| AlCl3 | 1.2 | 0 to 25 | >99 | 12 | 85 |
| FeCl3 | 1.2 | 25 | 75 | 45 | 25 |
| ZnCl2 | 2.0 | 60 | 30 | 28 | <2 |
| SnCl4 | 1.2 | 0 to 25 | >95 | 88 | <2 |
Table 1: Catalyst screening for the acylation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene with acetyl chloride in DCM (2 hours).
Standard Operating Protocol
Safety Warning: SnCl4 is a corrosive, fuming liquid. Acetyl chloride is highly reactive and lachrymatory. All operations must be conducted in a heavily ventilated fume hood using rigorously anhydrous conditions.
Reagents & Materials
-
Substrate: 4-(Benzyloxy)-2-bromo-1-chlorobenzene (1.0 eq, 10.0 mmol, 2.97 g)
-
Acylating Agent: Acetyl chloride (1.2 eq, 12.0 mmol, 0.85 mL)
-
Catalyst: Tin(IV) chloride ( SnCl4 ) (1.2 eq, 12.0 mmol, 1.40 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) (30 mL)
-
Quench: Ice-cold 1M HCl (50 mL)
Step-by-Step Methodology
-
Preparation of the Acylium Complex:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
-
Add 15 mL of anhydrous DCM and acetyl chloride (0.85 mL) to the flask.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Causality Check: Dropwise add SnCl4 (1.40 mL) via syringe over 5 minutes. The solution may turn slightly yellow, indicating the formation of the active acylium-hexachlorostannate complex. Stir at 0 °C for 15 minutes.
-
-
Substrate Addition:
-
Dissolve 4-(Benzyloxy)-2-bromo-1-chlorobenzene (2.97 g) in 15 mL of anhydrous DCM.
-
Add the substrate solution dropwise to the active acylium complex at 0 °C over 15 minutes.
-
Causality Check: Slow addition controls the exothermic EAS reaction and prevents localized heating, which could inadvertently trigger minor ether cleavage.
-
-
Reaction Propagation & Monitoring:
-
Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).
-
Stir for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV visualization). The starting material ( Rf≈0.7 ) should be consumed, replaced by a more polar product spot ( Rf≈0.4 ).
-
-
Quenching & Workup:
-
Re-cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the dropwise addition of 50 mL of ice-cold 1M HCl.
-
Causality Check: The acidic quench safely hydrolyzes the tin complex without forming insoluble tin hydroxide emulsions, which commonly complicate extractions.
-
Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield the pure 1-(2-(benzyloxy)-4-bromo-5-chlorophenyl)ethan-1-one as an off-white solid.
-
References
- Boroncore. "1881288-26-1 | 4-(benzyloxy)-2-bromo-1-chlorobenzene". Boroncore Product Catalog.
- Chemistry Steps. "Friedel-Crafts Acylation". Chemistry Steps.
- Sigma-Aldrich. "Friedel–Crafts Acylation". Sigma-Aldrich Reaction Database.
- ResearchGate. "Benzyl ester cleavage accompanied by SnCl4-promoted Friedel–Crafts acylation". ResearchGate Publications.
Application Note: Stereoselective C-Glycosylation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene
Introduction & Strategic Rationale
The synthesis of β -C-aryl glycosides is a critical operation in modern drug discovery, most notably in the development of SGLT2 inhibitors (gliflozins) for the treatment of type 2 diabetes and heart failure. Unlike their O-glycoside counterparts, C-glycosides are completely resistant to enzymatic hydrolysis by in vivo β -glucosidases, providing the metabolic stability required for oral bioavailability .
4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS 1881288-26-1) serves as a highly strategic proximal-ring building block for novel SGLT2 analogs. Its substitution pattern is designed with precise synthetic causality:
-
C-2 Bromine : Acts as the thermodynamic trigger for rapid, low-temperature halogen-metal exchange, ensuring the nucleophile is generated exactly at the ortho position relative to the chlorine.
-
C-1 Chlorine : Provides the necessary lipophilic bulk and conformational locking required for high-affinity binding to the SGLT2 transporter protein.
-
C-4 Benzyloxy (OBn) : Functions as a masked phenol. Following C-glycosylation, the OBn group can be cleanly hydrogenolyzed to a hydroxyl group, converted into a reactive triflate, and subjected to Suzuki-Miyaura cross-coupling to modularly install various distal aryl moieties .
Experimental Workflow & Mechanistic Design
The C-glycosylation sequence is a three-phase cascade: (1) Nucleophilic addition of the aryllithium species to a persilylated lactone, (2) Ketalization to lock the acyclic-cyclic equilibrium, and (3) Stereoselective Lewis acid-mediated reduction.
Fig 1. Step-by-step synthetic workflow for the C-glycosylation of the aryl halide precursor.
The Causality of Stereoselectivity
The reduction of the O-methyl glycoside intermediate is the stereodefining step. The use of Triethylsilane ( Et3SiH ) and Boron trifluoride diethyl etherate ( BF3⋅OEt2 ) generates a transient oxocarbenium ion. Due to the steric bulk of the aryl group, it heavily favors the equatorial position. The hydride from Et3SiH is forced to attack via an axial trajectory (the α -face) to avoid 1,3-diaxial interactions, thereby pushing the aryl group into the thermodynamically favored β -equatorial configuration .
Fig 2. Mechanistic pathway of stereoselective reduction via an oxocarbenium ion.
Self-Validating Experimental Protocols
Phase 1: Halogen-Metal Exchange & Lactol Formation
Objective : Generate the aryllithium nucleophile without triggering benzyne formation, followed by addition to the sugar lactone.
-
Preparation : Dissolve 4-(Benzyloxy)-2-bromo-1-chlorobenzene (1.0 eq) in anhydrous THF (10 mL/g) under an argon atmosphere. Cool the reactor strictly to -78 °C.
-
Lithiation : Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise over 15 minutes. Maintain internal temperature below -70 °C to prevent the elimination of LiCl and subsequent benzyne degradation.
-
Self-Validation Checkpoint: Quench a 0.1 mL aliquot in D2O . GC-MS analysis must show >95% deuterium incorporation at the C-2 position, confirming complete halogen-metal exchange.
-
-
Addition : Add a pre-cooled (-78 °C) solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.1 eq) in THF dropwise.
-
Causality: The bulky TMS protecting groups are critical here; they provide a steric shield that prevents a second equivalent of the aryllithium species from attacking the newly formed hemiacetal, which would otherwise result in an acyclic ketone byproduct.
-
-
Quench : Stir for 1 hour at -78 °C, then quench with saturated aqueous NH4Cl . Extract with EtOAc, dry over Na2SO4 , and concentrate to yield the crude lactol.
Phase 2: Ketalization (O-Methylation)
Objective : Convert the unstable lactol into a stable O-methyl glycoside to prevent ring-opening epimerization.
-
Reaction : Dissolve the crude lactol in anhydrous Methanol (10 mL/g). Add Methanesulfonic acid (MSA, 0.5 eq).
-
Execution : Stir at room temperature for 12 hours. The acidic conditions simultaneously cleave the labile TMS groups and methylate the anomeric hydroxyl.
-
Self-Validation Checkpoint: TLC (DCM/MeOH 9:1) will show the disappearance of the lactol and the emergence of a new, highly polar spot (Rf ~0.3) that stains dark blue/purple with p -anisaldehyde.
-
-
Workup : Neutralize with saturated aqueous NaHCO3 , concentrate to remove methanol, extract with EtOAc, and evaporate to yield the tetra-hydroxy O-methyl glycoside.
Phase 3: Stereoselective Silane Reduction
Objective : Reduce the anomeric methoxy group to yield the β -C-aryl glycoside.
-
Preparation : Suspend the O-methyl glycoside in a 1:1 mixture of anhydrous DCM and Acetonitrile (MeCN) (15 mL/g). Cool to -10 °C.
-
Causality: The mixed solvent system is deliberate. MeCN attenuates the harsh Lewis acidity of BF3⋅OEt2 , preventing premature cleavage of the aglycone while maintaining sufficient reactivity for the reduction.
-
-
Activation & Reduction : Add Triethylsilane ( Et3SiH , 3.0 eq), followed by the slow dropwise addition of BF3⋅OEt2 (3.0 eq).
-
Execution : Allow the reaction to warm to 0 °C over 2 hours.
-
Self-Validation Checkpoint: 1 H NMR of the crude aliquot is diagnostic. The anomeric proton (H-1') must appear as a distinct doublet at ~4.1 ppm with a large coupling constant ( J=9.0−9.5 Hz ). This large J -value mathematically proves the trans-diaxial relationship between H-1' and H-2', confirming the exclusive formation of the β -anomer.
-
-
Workup : Quench with saturated aqueous NaHCO3 . Extract with EtOAc, wash with brine, dry, and purify via crystallization or flash chromatography.
Quantitative Optimization Data
The conditions for Phase 3 (Reduction) dictate the overall efficiency and diastereomeric excess (d.e.) of the API intermediate. Below is the optimization matrix demonstrating the necessity of the DCM/MeCN solvent system and reagent equivalencies.
Table 1: Optimization of Stereoselective Reduction Parameters
| Solvent System | Lewis Acid (eq) | Silane (eq) | Temp (°C) | Yield (%) | β:α Ratio |
| DCM | BF3⋅OEt2 (2.0) | Et3SiH (2.5) | -20 to 0 | 68 | 85:15 |
| MeCN | BF3⋅OEt2 (2.0) | Et3SiH (2.5) | -20 to 0 | 72 | 90:10 |
| DCM/MeCN (1:1) | BF3⋅OEt2 (3.0) | Et3SiH (3.0) | -10 to 20 | 89 | >99:1 |
| Toluene | TMSOTf (1.5) | Ph2SiH2 (2.0) | -40 to 0 | 54 | 70:30 |
Note: The 1:1 DCM/MeCN system provides the optimal balance of intermediate solubility and oxocarbenium stabilization, resulting in near-perfect diastereoselectivity (>99:1).
References
-
Title : C-Glycopyranosyl Arenes and Hetarenes: Synthetic Methods and Bioactivity Focused on Antidiabetic Potential Source : Chemical Reviews (ACS Publications) URL :[Link]
- Title: C-aryl glucoside SGLT2 inhibitors and method Source: US Patent 6515117B2 URL
- Title: Methods of producing c-aryl glucoside sglt2 inhibitors Source: US Patent Application 20070238866A1 URL
3. Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Benzyloxy)-2-bromo-1-chlorobenzene
Introduction
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-bromo-1-chlorobenzene. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions to construct more complex molecular architectures.[1] However, its multi-step synthesis can present challenges, leading to suboptimal yields and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate the common pitfalls and improve the yield and purity of your synthesis. We will explore the causality behind key experimental choices, grounding our recommendations in established chemical principles.
Strategic Overview of the Synthesis
The most logical and widely applicable route to 4-(Benzyloxy)-2-bromo-1-chlorobenzene involves a two-step sequence. This strategy is analogous to the synthesis of similar halogenated aromatic compounds.[2]
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Step 1: Williamson Ether Synthesis. A substituted phenol, 2-bromo-4-chlorophenol, is reacted with benzyl bromide in the presence of a base to form the intermediate, 4-(Benzyloxy)-1-bromo-2-chlorobenzene. This is a classic SN2 reaction.[3]
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Step 2: Electrophilic Aromatic Bromination. An alternative, though often less regioselective route, involves the bromination of 4-benzyloxy-1-chlorobenzene. The powerful ortho-, para- directing effect of the benzyloxy group is key to this transformation.[4]
This guide will focus primarily on troubleshooting the synthetic pathway commencing with the Williamson ether synthesis of 2-bromo-4-chlorophenol, as it offers more predictable regiochemical control.
Caption: Primary and alternative synthetic routes to the target compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Part A: Williamson Ether Synthesis Step
Q1: My yield for the Williamson ether synthesis is significantly lower than expected. What are the most likely causes?
This is a common issue that can usually be traced back to one of four key areas: deprotonation, side reactions, solubility, or reaction conditions.
-
Incomplete Deprotonation: The reaction proceeds via the phenoxide ion, which is formed by deprotonating the starting phenol. If the base is not strong enough or used in insufficient quantity, a significant portion of the phenol will remain unreacted.
-
Solution: For phenolic substrates, a moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient and helps minimize side reactions.[5] If you suspect incomplete deprotonation, ensure the K₂CO₃ is anhydrous and finely powdered to maximize surface area. For more recalcitrant phenols, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions as it reacts violently with water.[6]
-
-
E2 Elimination Side Reaction: Benzyl bromide can undergo an E2 elimination reaction, promoted by strong or sterically hindered bases, to form stilbene. This consumes the alkylating agent and reduces the yield of the desired ether.[7][8]
-
Solution: Use a milder, less sterically hindered base like K₂CO₃. Avoid overly high temperatures, as elimination pathways are often favored entropically at elevated temperatures.[3]
-
-
Poor Solubility: For the SN2 reaction to occur efficiently, both the phenoxide salt and the benzyl bromide must be adequately solvated.
-
Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.[9] These solvents excel at dissolving ionic species like the phenoxide without solvating the nucleophile so strongly that its reactivity is diminished.[5] In less polar solvents, a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can be used to shuttle the phenoxide into the organic phase.[10]
-
-
Suboptimal Temperature or Time: Every reaction has an optimal temperature range. Too low, and the reaction rate will be impractically slow. Too high, and side reactions like elimination or decomposition may dominate.
-
Solution: For a typical K₂CO₃/DMF system, heating to 60-80°C is a common starting point.[2] Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). The disappearance of the starting phenol is the clearest indicator of reaction completion.
-
Caption: Troubleshooting logic for low yield in the Williamson ether synthesis.
Part B: Electrophilic Aromatic Bromination (Alternative Route)
Q2: If I choose to brominate 4-benzyloxy-1-chlorobenzene, how can I control the position of the incoming bromine?
Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents.
-
Understanding Directing Effects: The benzyloxy group (-OCH₂Ph) is a powerful activating group and a strong ortho, para-director due to the lone pairs on the oxygen atom that can donate electron density into the ring. The chlorine atom (-Cl) is a deactivating group but is also an ortho, para-director. In this "directing group conflict," the strongly activating benzyloxy group will dominate the reaction's outcome.[4] Since the para position is blocked by the chlorine, the bromine will be directed to the positions ortho to the benzyloxy group. One of these positions is C3, and the other is C5. The target isomer requires bromination at the C3 position (which becomes C2 in the final product name). Steric hindrance from the adjacent chlorine atom may slightly disfavor this position, but the electronic activation is typically the overwhelming factor.
-
Choice of Brominating Agent: To maximize selectivity, a milder brominating agent is preferred over molecular bromine (Br₂).
-
Solution: N-Bromosuccinimide (NBS) is often the reagent of choice for selective brominations of activated aromatic rings.[10] It provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination and can improve regioselectivity.
-
-
Preventing Benzylic Bromination: A critical side reaction when using NBS is radical bromination at the benzylic position (-O-CH₂-Ph).
-
Solution: This reaction is initiated by light or radical initiators (like AIBN). To ensure aromatic bromination, conduct the reaction in the dark and do not add any radical initiators.[10]
-
Data Summary for Optimization
The following table provides a quick-reference guide to optimizing reaction parameters for the key Williamson ether synthesis step.
| Parameter | Condition A (Standard) | Condition B (For Higher Yield) | Rationale & Causality |
| Base | K₂CO₃ (1.5 eq.) | NaH (1.2 eq., 60% disp.) | K₂CO₃ is milder and minimizes elimination side products.[5] NaH is a much stronger, non-nucleophilic base that ensures complete deprotonation of less acidic or hindered phenols.[11] |
| Solvent | Acetonitrile | DMF | Acetonitrile is effective, but DMF has a higher boiling point and superior ability to dissolve ionic intermediates, often accelerating SN2 reactions.[12] |
| Temperature | 60°C | 80°C | Increasing temperature accelerates the reaction rate, but temperatures >90-100°C may increase the rate of competing E2 elimination.[3] |
| Additive | None | TBAB (0.1 eq.) | A phase-transfer catalyst can significantly increase reaction rates, especially in less polar solvent systems, by improving the solubility of the phenoxide.[10] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene via Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for Williamson ether synthesis and should be adapted and optimized for your specific laboratory conditions.[6]
Materials:
-
2-Bromo-4-chlorophenol (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5-2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 5-10 mL per gram of phenol)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromo-4-chlorophenol (1.0 eq.) and anhydrous DMF.
-
Add the anhydrous potassium carbonate (1.5-2.0 eq.) to the solution. Stir the resulting suspension vigorously at room temperature for 20-30 minutes to facilitate phenoxide formation.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 70-80°C and stir for 4-8 hours. Monitor the reaction's progress by TLC, observing the consumption of the 2-bromo-4-chlorophenol spot.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water (approx. 3-4 times the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the pure product.
Protocol 2: Synthesis via Electrophilic Bromination of 4-Benzyloxy-1-chlorobenzene
This protocol is based on standard procedures for the regioselective bromination of activated aromatic systems.[10]
Materials:
-
4-Benzyloxy-1-chlorobenzene (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Acetonitrile or Dichloromethane (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask completely protected from light (e.g., wrapped in aluminum foil), dissolve 4-benzyloxy-1-chlorobenzene (1.0 eq.) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.05 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 8-16 hours. The reaction should be conducted in the dark to prevent radical side reactions.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane.
-
Wash the organic solution with saturated aqueous sodium thiosulfate (to quench any remaining bromine), followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired 4-(Benzyloxy)-2-bromo-1-chlorobenzene isomer.
References
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]
-
Jie, J. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 430-433). Cambridge University Press. Available at: [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
LibreTexts Chemistry. (2019, September 3). 14.3: The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
DeTora, A. M., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(9), 1335-1346. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Available at: [Link]
-
AA Blocks. (n.d.). 4-(benzyloxy)-2-bromo-1-chlorobenzene. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Available at: [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Royal Society of Chemistry. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]
-
WuXi Biology. (n.d.). QM Study of the para Regioselectivity of TBABr3 Bromination. Available at: [Link]
-
MilliporeSigma. (n.d.). 4-(benzyloxy)-2-bromo-1-chlorobenzene. Available at: [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. francis-press.com [francis-press.com]
Technical Support Center: Troubleshooting Regioisomer Impurities in 4-(Benzyloxy)-2-bromo-1-chlorobenzene Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, medicinal researchers, and drug development professionals facing separation challenges during the synthesis of 4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS 1881288-26-1)[1].
Because regioisomers of highly lipophilic halogenated ethers exhibit nearly identical physical properties, standard purification workflows often fail. This guide provides the mechanistic causality behind these impurities and field-validated protocols to achieve >99% isomeric purity.
Part 1: Quantitative Data on Regioisomers
Before troubleshooting, it is critical to understand the physicochemical baseline of the target molecule and its primary impurities. The table below summarizes the properties that dictate separation behavior.
| Compound | Substitution Pattern | Predicted LogP | Relative Retention Time (RRT)* | Est. Boiling Point |
| 4-(Benzyloxy)-2-bromo-1-chlorobenzene (Target) | 1-Cl, 2-Br, 4-OBn | 4.82 | 1.00 | 345 °C |
| 2-(Benzyloxy)-4-bromo-1-chlorobenzene (Impurity A) | 1-Cl, 4-Br, 2-OBn | 4.75 | 0.94 | 342 °C |
| 2-(Benzyloxy)-6-bromo-1-chlorobenzene (Impurity B) | 1-Cl, 6-Br, 2-OBn | 4.51 | 0.87 | 338 °C |
*RRT is based on C18 reverse-phase isocratic elution (85% Acetonitrile / 15% Water).
Part 2: Process Workflows & Logical Relationships
Pathway of regioisomer formation during 4-(Benzyloxy)-2-bromo-1-chlorobenzene synthesis.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple peaks with identical masses in my LC-MS after benzylation? Causality: The root cause lies upstream in the synthesis of the precursor, 3-bromo-4-chlorophenol[2]. When performing direct chlorination of 3-bromophenol, the hydroxyl group acts as a powerful ortho/para directing group[3]. While steric hindrance favors the para position (yielding the target 4-chloro-3-bromophenol), the two ortho positions are also electronically activated. This generates 2-chloro-5-bromophenol and 2-chloro-3-bromophenol. Upon benzylation, these structural isomers are converted into their corresponding benzyl ethers, locking in the regioisomer profile with identical molecular weights (m/z 297.5)[1].
Q2: Standard silica gel column chromatography isn't separating the isomers. Why, and what is the alternative? Causality: Normal-phase silica gel separates compounds based on polar interactions (hydrogen bonding and dipole-dipole forces). Once the hydroxyl group of the phenol is masked by the benzyl group, the molecule loses its primary hydrogen-bond donor. The dipole moment difference between a 1,2,4-substitution and a 1,2,3-substitution in these highly lipophilic ethers is negligible, causing them to co-elute[4]. Solution: You must switch to Reverse-Phase Preparative HPLC (RP-HPLC)[5]. The C18 stationary phase interacts with the hydrophobic surface area of the molecules, allowing the slightly larger hydrodynamic radius of the para-substituted target to separate from the ortho-substituted impurities.
Q3: How can I leverage crystallization to remove the ortho-chlorinated impurities before benzylation? Causality: Removing regioisomers at the phenol stage is thermodynamically favorable if you exploit crystal engineering. According to crystallographic studies on dihalogenated phenols, chlorine prefers Type I (Cl···Cl) halogen bonds, while bromine prefers Type II (Br···O) interactions[6],[7]. The target 3-bromo-4-chlorophenol forms a unique monoclinic P21/c packing structure driven by O–H···O hydrogen bonds and short Br···O interactions[6],[8]. The ortho-chlorinated impurities cannot form this exact synthon due to steric hindrance around the hydroxyl group, allowing for highly selective crystallization.
Part 4: Purification Decision Matrix
Decision matrix for downstream purification based on the synthetic stage of the intermediate.
Part 5: Validated Experimental Protocols
Protocol A: Polymorph-Selective Crystallization of 3-Bromo-4-chlorophenol
Execute this protocol if you have not yet performed the benzylation step. This is the most scalable method for removing regioisomers.
-
Dissolution: Suspend the crude dihalophenol mixture in a minimal volume of hot chloroform (CHCl₃) until fully dissolved.
-
Anti-Solvent Addition: Slowly add ice-cold n-hexane dropwise under continuous stirring until the solution becomes slightly turbid (cloud point).
-
Clarification: Heat the mixture gently (approx. 50 °C) just until the turbidity clears.
-
Thermal Quenching: Transfer the vessel to a cooling oven set to -21 °C (252 K)[6]. Do not agitate.
-
Maturation: Allow undisturbed crystallization for 3–4 days. The 3-bromo-4-chlorophenol will selectively form thin monoclinic crystals[6],[7].
-
Isolation: Filter the crystals rapidly under a vacuum and wash with a minimal amount of pre-chilled n-hexane.
-
Self-Validation System: Perform a melting point analysis on the isolated crystals. Pure 3-bromo-4-chlorophenol exhibits a sharp melting point distinct from the crude mixture. Analyze the mother liquor via TLC to confirm the retention of the ortho-chlorinated isomers before discarding.
Protocol B: Reverse-Phase Prep-HPLC Separation of Benzylated Ethers
Execute this protocol if benzylation is complete and you must separate the highly lipophilic ether regioisomers.
-
Stationary Phase Setup: Equip the preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)[5].
-
Mobile Phase: Prepare an isocratic solvent system of 85% HPLC-grade Acetonitrile and 15% Milli-Q Water.
-
Sample Loading: Dissolve the crude 4-(Benzyloxy)-2-bromo-1-chlorobenzene in pure acetonitrile. Critical: Keep loading concentrations below 50 mg/mL to prevent peak tailing and co-elution.
-
Elution: Run the system at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm and 280 nm.
-
Fraction Collection: The target isomer (1-Cl, 2-Br, 4-OBn) will elute last due to its extended hydrodynamic radius. Collect fractions strictly based on the UV threshold of the final peak.
-
Self-Validation System: Run an analytical HPLC trace of the pooled fractions. A single peak at 254 nm with an RRT of 1.00 confirms successful isolation. Follow up with mass spectrometry to yield a uniform [M+H]+ signal corresponding to the exact mass of the target ether[4].
Part 6: References
-
Halogen bonds in some dihalogenated phenols: applications to crystal engineering - IUCr Journals.[Link]
-
Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - National Institutes of Health (PMC).[Link]
-
Halogen bonds in some dihalogenated phenols: applications to crystal engineering - ResearchGate.[Link]
-
Selective Methodologies for Direct Functionalization of Arenes and Heterocycles - UC San Diego eScholarship.[Link]
-
Polymorph-Dependent Phosphorescence of Cyclometalated Platinum(II) Complexes - ACS Publications. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Lithiation Temperature for Aryl Bromide Intermediates
[label="N
Refining the Troubleshooting Tree
I'm now integrating the generated Graphviz code, focusing on clarity in the troubleshooting tree and visualizing the failure paths, specifically in the lithiation of aryl bromide intermediates. The DOT diagram clearly demonstrates how to diagnose lithiation failures versus electrophile problems using a D2O or MeOD quench. This directly guides researchers to optimize their protocols. I am also working on rendering the troubleshooting tree, which can be visualized with the generated dot diagram. The goal is to provide a readily accessible diagnostic tool to researchers.
Visualizing the Tree
I'm now rendering the troubleshooting tree using Graphviz. The focus is on improving the visual clarity of the failure pathways for aryl bromide lithiation. The rendered diagram shows the diagnostic steps for differentiating between lithiation failures and electrophile problems. The troubleshooting guide will now directly assist researchers in optimizing their protocols.
Welcome to the Technical Support Center for organometallic workflows. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with the lithium-halogen exchange (LHE) of aryl bromides.
The fundamental challenge in LHE is that the reaction is kinetically extremely fast, but the resulting aryllithium intermediates are thermodynamically unstable. At elevated temperatures, these intermediates rapidly degrade via proton abstraction from the solvent (e.g., THF cleavage), Wurtz-Fittig coupling with the alkyl bromide byproduct, or benzyne formation[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and modern flow-chemistry solutions to optimize your lithiation temperatures.
Diagnostic FAQs & Troubleshooting
Q1: My batch lithiation at -78 °C is yielding mostly recovered starting material or protonated byproducts. How do I isolate the root cause? A1: You must differentiate between a failure in the lithiation step and a failure in the electrophilic quench. To do this, perform a diagnostic "mini-quench"[2]. Withdraw a small aliquot of your reaction mixture before adding your target electrophile and quench it directly into a vial containing an excess of MeOD or AcOD in THF.
-
Causality: If crude NMR or LCMS shows >95% deuterium incorporation at the target site, the LHE was successful, meaning your target electrophile (e.g., Weinreb amide or DMF) or the quenching temperature is the point of failure. If deuteration is low, the lithiation step failed—suspect a degraded n-BuLi titer, wet solvent, or insufficient mixing.
Q2: I want to scale up, but maintaining -78 °C in batch reactors is energy-intensive and causes localized freezing. Can I run LHE at higher temperatures? A2: Yes, by transitioning from batch to continuous flow chemistry (flash chemistry). In batch, increasing the temperature promotes side reactions because the intermediate sits in the reactor for minutes to hours[1]. However, continuous flow reactors offer superior heat and mass transfer. By restricting the residence time to the sub-second or single-second regime, you can operate at near-ambient temperatures (e.g., -20 °C to 0 °C) and quench the intermediate before it has time to decompose[3].
Q3: When optimizing n-BuLi stoichiometry in flow at elevated temperatures (-20 °C), my impurity profile spikes. Why? A3: At elevated temperatures, excess n-BuLi acts as a strong base rather than a nucleophile, leading to unwanted ortho-lithiation or over-reaction with the electrophile. Machine learning optimizations have demonstrated a strict trade-off: keeping n-BuLi equivalents tightly controlled (e.g., 1.03 to 1.08 equiv) at -20 °C minimizes impurities while maintaining >90% yield. Pushing beyond 1.1 equivalents at these temperatures drastically accelerates intermediate decomposition[1].
Visual Workflows
Logical troubleshooting tree for diagnosing low yield in aryl bromide lithiation.
Continuous flow microreactor setup for near-ambient temperature lithiation.
Experimental Protocols
Protocol A: Self-Validating Diagnostic Batch Lithiation (-78 °C)
Use this protocol to establish a baseline and verify reagent integrity before scaling up or altering temperatures.
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF to achieve a final aryl bromide concentration of 0.1 M.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
-
Lithiation: Add the aryl bromide. Slowly add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise down the cold side of the flask to prevent localized heating. Stir for 15 minutes.
-
Diagnostic Quench: Withdraw a 0.5 mL aliquot using a dry syringe. Immediately inject it into a sealed vial containing 0.2 mL of MeOD (or a dilute solution of AcOD in THF)[2].
-
Analysis: Warm the aliquot to room temperature, perform a rapid aqueous micro-workup, and analyze the organic layer via LCMS or crude NMR to quantify deuterium incorporation.
Protocol B: High-Temperature Continuous Flow Lithiation (-20 °C)
Use this protocol to bypass cryogenic limitations by exploiting ultra-fast mixing and millisecond residence times[4].
-
System Priming: Prime a continuous flow microreactor (e.g., PTFE tubing with calibrated internal volume) with anhydrous THF.
-
Reagent Streams:
-
Stream A: Aryl bromide in THF (0.4 M).
-
Stream B:n-BuLi in hexanes (1.6 M), diluted with THF to match the flow rate of Stream A and prevent freezing in the lines[1].
-
-
Temperature Control: Submerge the primary T-mixer and the residence tubing in a cooling bath set to -20 °C.
-
Reaction Execution: Pump Stream A and Stream B to meet at the T-mixer. Adjust the flow rates to achieve a strict residence time between 0.185 and 3.0 seconds, depending on the substrate's electronics[3].
-
In-line Quench: Direct the reactor effluent immediately into a second T-mixer containing the electrophile stream (e.g., DMF or a Weinreb amide) maintained between 0 °C and 20 °C.
Quantitative Data Summary
The following table summarizes the causal relationship between temperature, residence time, and yield across different reactor setups. Notice how elevated temperatures require exponentially shorter residence times to prevent intermediate decomposition.
| Methodology | Reactor Type | Temperature | Residence / Reaction Time | Stoichiometry (n-BuLi) | Typical Yield | Ref |
| Traditional Batch | Flask | -78 °C | 15 - 60 min | 1.05 - 1.10 equiv | 60 - 85% | [3] |
| DoE Optimized Flow | Microreactor | -13 °C | 3.0 s | 1.20 equiv | 76% | [3] |
| ML Optimized Flow | Microreactor | -20 to -25 °C | 0.185 s | 1.037 equiv | 93% | [1] |
| Flash Flow | T-Mixer / Tube | -40 °C | 1.05 s | 1.05 equiv | >85% | [3] |
References
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective | mdpi.com | 3
-
A machine learning-enabled process optimization of ultra-fast flow chemistry with multiple reaction metrics | rsc.org | 1
-
Li Halogen Exchange? : r/Chempros | reddit.com | 2
-
Continuous Flow Generation of Highly Reactive Organometallic Intermediates | uniba.it |4
Sources
Troubleshooting low conversion in Suzuki coupling of chloro-bromo benzenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex cross-coupling reactions. This guide is designed to provide in-depth, practical solutions for troubleshooting low conversion and selectivity issues encountered during the Suzuki-Miyaura coupling of di-halogenated benzenes, specifically those containing both chlorine and bromine substituents. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reactions effectively.
Core Principles: The Challenge of Chloro-Bromo Substrates
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its robustness in forming C-C bonds.[1] The reaction proceeds via a catalytic cycle involving a palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide. This step is often rate-limiting, especially for less reactive halides.[2]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., boronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
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The primary challenge with chloro-bromo benzenes lies in the disparity of reactivity between the C-Br and C-Cl bonds. The reactivity order for oxidative addition is generally I > Br > OTf > Cl .[4] This difference is due to the bond dissociation energies; the C-Cl bond is significantly stronger (approx. 395 kJ/mol) and therefore harder to break than the C-Br bond.[5] Consequently, achieving high conversion of the chloro-position without a highly active catalyst system is difficult, while achieving selective conversion of the bromo-position requires careful control of reaction conditions.
Troubleshooting Guide & FAQs
This section addresses the most common issues in a question-and-answer format.
Issue 1: Low to No Product Conversion
Q: My reaction with a chloro-bromo benzene substrate shows very low conversion, with mostly starting material remaining. What are the most likely causes?
A: This is a classic problem indicating that the catalytic cycle is stalled, most often at the rate-limiting oxidative addition step. The issue typically lies with the catalyst system's activity or the overall reaction conditions being too mild. Let's break down the critical components.
Q: How do I choose the right Palladium Catalyst and Ligand? My standard Pd(PPh₃)₄ isn't working.
A: While Pd(PPh₃)₄ is a workhorse for reactive aryl bromides and iodides, it often lacks the activity for the more demanding activation of aryl chlorides.[4] For substrates containing a chloro-substituent, a more sophisticated catalyst system is required. The key is to use bulky, electron-rich ligands that promote the oxidative addition step.[6][7]
-
Expertise & Experience: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and better able to attack the electrophilic carbon of the C-X bond. Bulky ligands promote the formation of a monoligated L₁Pd(0) species, which is more sterically accessible and reactive in the oxidative addition step compared to a more coordinated complex.[6]
| Ligand Type | Examples | Key Characteristics & Use Cases | Citation |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines. The gold standard for challenging substrates, including aryl chlorides. Highly active, often allowing for lower temperatures. | [6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, even more electron-releasing than phosphines. Form very stable palladium complexes. Excellent for aryl chlorides. | [8][9] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and sterically demanding. Effective for unactivated aryl chlorides but can be air-sensitive. | [8][10] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that offers good stability. Often used in precatalysts like Pd(dppf)Cl₂. Moderately active, may require higher temperatures for aryl chlorides. | [11] |
Recommendation: For a chloro-bromo benzene where you want to react at the chloro-position (or both), start with a Buchwald-type ligand like SPhos or XPhos , or an NHC-based catalyst system.
Q: Could my base be the problem? I'm using K₂CO₃.
A: The base is critical for the transmetalation step, but its choice can significantly impact yield.[12] While K₂CO₃ is a good starting point, it may not be optimal.[13]
-
Causality: The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium center. The strength and solubility of the base are key.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: For sluggish reactions, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective. Cesium carbonate, in particular, is highly soluble in many organic solvents and its large, soft cation can have beneficial effects.[14]
-
Ensure Solubility: The base must have some solubility in the reaction medium. Using a mixed solvent system, such as Toluene/Water or Dioxane/Water, can help dissolve inorganic bases.[13][15]
-
Anhydrous Conditions: If you are observing significant protodeboronation (see Issue 3), switching to an anhydrous base like K₃PO₄ in a dry solvent may be necessary.[13]
-
Q: I'm seeing a dark black precipitate in my reaction flask. Is my catalyst dead?
A: Not necessarily. The formation of a black or dark brown color is very common in palladium-catalyzed reactions and is often due to the formation of palladium black (finely divided palladium metal).[3] While rapid, extensive precipitation early on can signal catalyst decomposition, many high-yielding reactions are black. The ultimate measure of success is product formation, not the color of the reaction mixture.[3] Ensure your system is thoroughly deoxygenated, as oxygen can accelerate the formation of inactive palladium species.[16]
Issue 2: Poor Selectivity - Coupling at Both C-Br and C-Cl
Q: I am trying to selectively couple only at the C-Br position, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?
A: This is a common challenge that arises when the reaction conditions are too harsh, overcoming the activation barrier for the C-Cl bond. To enhance selectivity for the more reactive C-Br bond, you must moderate the reaction's reactivity.[17]
-
Trustworthiness: The principle here is to find a "sweet spot" where the conditions are active enough to cleave the C-Br bond efficiently but not so active that they begin to cleave the C-Cl bond.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most straightforward parameter to adjust. Reduce the temperature in 10-20 °C increments. A lower temperature will favor the reaction with the lower activation energy (C-Br oxidative addition).[4]
-
Use a Less Active Catalyst System: If you are using a highly active Buchwald ligand (e.g., XPhos), it may be too reactive. Consider switching to a less potent system. A catalyst like Pd(PPh₃)₄ or a Pd(dppf)Cl₂ system might provide the desired selectivity, albeit potentially requiring slightly longer reaction times.[4]
-
Shorten Reaction Time: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the mono-bromocoupled product is maximized and before significant formation of the di-coupled product begins.
-
Issue 3: Common Side Reactions are Lowering My Yield
Q: My desired product yield is low, and I've identified significant byproducts. What are they and how can I prevent them?
A: Several side reactions can plague Suzuki couplings. Identifying the primary byproduct is key to solving the problem.
-
Protodeboronation:
-
Homocoupling:
-
Problem: You observe a biaryl byproduct formed from your boronic acid coupling with itself (R-R).
-
Cause: This is primarily caused by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway for homocoupling.[4]
-
Solution: Ensure your reaction setup is rigorously deoxygenated. Use a robust inert gas (argon or nitrogen) sparge for your solvent and perform the reaction under a positive pressure of inert gas. Freeze-pump-thaw cycles are even more effective for complete oxygen removal.[16][17]
-
-
Dehalogenation:
-
Problem: The starting material or product has its halogen atom replaced by a hydrogen.
-
Cause: This can be mediated by certain bases or impurities in the solvent that can act as hydride sources.[18]
-
Solution: Screen different bases and ensure you are using high-purity, freshly distilled solvents.
-
dot graph "Troubleshooting_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];
} /dot
Key Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C-Br Position
This protocol provides a robust starting point for the selective coupling of a chloro-bromo benzene with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloro-bromo benzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., PPh₃, 4-8 mol%). Alternatively, use a pre-formed catalyst like Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 0.1 M concentration relative to the limiting reagent). The solvent should be thoroughly sparged with argon or nitrogen for at least 30 minutes prior to use.[19]
-
Inert Atmosphere: Seal the vessel and purge the headspace with argon or nitrogen for 5 minutes.[19]
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (start at 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS.[20][21]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture. Dilute it in a vial with a suitable solvent like ethyl acetate.
-
Spotting: Spot the diluted sample onto a TLC plate alongside spots of your starting materials (chloro-bromo benzene and boronic acid).
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.
References
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
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- 18. Yoneda Labs [yonedalabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 21. azom.com [azom.com]
Technical Support Center: Minimizing Debromination Side Reactions During Metalation
Welcome to the Technical Support Center for Minimizing Debromination Side Reactions During Metalation. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unintended debromination during the metalation of bromo-aromatic and bromo-heteroaromatic compounds. As a senior application scientist, I have compiled field-proven insights and detailed protocols to help you navigate this synthetic hurdle. This resource provides not just procedural steps but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Overview of the Challenge
Metal-halogen exchange is a cornerstone of organic synthesis, providing a powerful method for the preparation of organometallic reagents. However, when working with brominated substrates, particularly in the presence of strong organometallic bases like alkyllithiums, a competing side reaction—debromination—can significantly lower the yield of the desired product. This occurs when the organometallic intermediate, intended to react with an electrophile, is instead protonated, leading to the formation of a C-H bond where the C-Br bond once was. Understanding the factors that favor this undesired pathway is the first step toward its prevention.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns regarding debromination during metalation reactions.
Q1: What are the primary causes of debromination during metal-halogen exchange?
A1: Debromination, or hydrodehalogenation, primarily occurs through the protonation of the highly basic organometallic intermediate formed after the metal-halogen exchange.[1] The most common proton sources in a reaction flask are often adventitious and include:
-
Trace water or moisture: Inadequate drying of glassware, solvents, or starting materials is a frequent culprit.[1]
-
Acidic protons on the substrate: Functional groups with acidic protons (e.g., -OH, -NH, -SH, or even acidic C-H bonds) on the starting material can be deprotonated by the strong organometallic base or the newly formed organometallic intermediate.[2][3]
-
Solvent degradation: Some solvents, like tetrahydrofuran (THF), can be deprotonated by highly reactive organolithium reagents, especially at elevated temperatures.[4][5]
-
Reaction byproducts: In some cases, byproducts formed during the reaction can act as proton sources.
Q2: I'm observing significant debromination even at -78 °C. What else could be going wrong?
A2: While low temperatures are crucial for minimizing many side reactions, several other factors can contribute to debromination even under cryogenic conditions:[6][7]
-
Rate of addition: Adding the organolithium reagent too quickly can create localized areas of high concentration and heat, promoting side reactions.
-
Stirring efficiency: Inefficient stirring can lead to poor heat dissipation and non-homogeneous reaction conditions, resulting in localized side reactions.
-
Purity of reagents: Impurities in the organolithium reagent or the brominated substrate can initiate or catalyze decomposition pathways.
-
Reaction time: Prolonged reaction times, even at low temperatures, can sometimes lead to gradual decomposition of the organometallic intermediate.[4]
Q3: Are certain types of brominated compounds more susceptible to debromination?
A3: Yes, the electronic and steric properties of the brominated substrate play a significant role.
-
Electron-poor systems: Bromoarenes and bromoheterocycles with electron-withdrawing groups are often more susceptible to side reactions.
-
Heterocycles: Nitrogen-containing heterocycles like indoles, pyrroles, and imidazoles can have acidic N-H protons that interfere with the reaction.[2]
-
Steric hindrance: Sterically hindered substrates may undergo slower metal-halogen exchange, allowing more time for competing side reactions to occur.[8]
Q4: Can the choice of organometallic reagent influence the extent of debromination?
A4: Absolutely. The reactivity of the organometallic reagent is a critical parameter.
-
tert-Butyllithium (t-BuLi): As the strongest common alkyllithium base, t-BuLi is highly effective for deprotonation but can also be less selective, leading to more side reactions.[9]
-
n-Butyllithium (n-BuLi): This is a workhorse reagent, but its basicity can still lead to debromination, especially with sensitive substrates.[9]
-
Grignard Reagents: While generally less reactive than organolithiums, their formation can sometimes be sluggish and require higher temperatures, which can also promote side reactions.
Troubleshooting Guide: A Systematic Approach
When faced with a debromination issue, a systematic approach to troubleshooting is essential. The following guide will help you identify and address the root cause of the problem.
Step 1: Rigorous Control of Reaction Conditions
The first line of defense against debromination is ensuring an inert and anhydrous reaction environment.
-
Glassware: Oven-dry all glassware at a minimum of 120 °C for several hours and allow it to cool under a stream of dry, inert gas (argon or nitrogen).[1]
-
Solvents: Use freshly distilled, anhydrous solvents. Ethers like THF and diethyl ether are common choices but must be free of peroxides and water.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment, from reagent addition to quenching.
Step 2: Optimizing Reagent and Substrate Handling
The quality and handling of your reagents are paramount.
-
Organolithium Titration: The molarity of commercially available organolithium reagents can decrease over time. Regularly titrate your alkyllithium solutions to ensure accurate stoichiometry.
-
Substrate Purity: Purify your brominated starting material to remove any acidic impurities.
Step 3: Strategic Selection of Reagents and Reaction Parameters
If rigorous conditions do not solve the problem, the next step is to modify the reaction parameters and reagents.
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Temperature | Maintain cryogenic temperatures (e.g., -78 °C or lower).[6][7] | Reduces the rate of side reactions, including protonation and solvent degradation. |
| Addition Rate | Add the organolithium reagent dropwise and slowly.[9] | Prevents localized heating and high concentrations of the reactive species. |
| Stirring | Ensure vigorous and efficient stirring. | Promotes homogeneous mixing and efficient heat transfer. |
| Solvent | Consider less polar solvents or co-solvents. | The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.[10][11] |
Step 4: Advanced Strategies and Alternative Reagents
For particularly challenging substrates, more advanced techniques may be necessary.
-
Transmetalation: After the initial metal-halogen exchange with an organolithium, transmetalating to a less reactive metal like magnesium, zinc, or copper can generate a more stable organometallic species that is less prone to debromination.[12]
-
Knochel-Hauser Bases (TMPMgCl·LiCl): These mixed magnesium-lithium amide bases offer excellent functional group tolerance and can perform selective metalations at more practical temperatures (0 °C to room temperature) with fewer side reactions compared to traditional organolithiums.[13][14]
-
Turbo Grignard Reagents (i-PrMgCl·LiCl): The addition of lithium chloride to Grignard reagents breaks up polymeric aggregates, increasing their reactivity and allowing for metal-halogen exchange to occur at lower temperatures, thus minimizing side reactions.
Detailed Protocols
Here are step-by-step protocols for key techniques aimed at minimizing debromination.
Protocol 1: Low-Temperature Lithium-Halogen Exchange
This protocol is a starting point for a standard metal-halogen exchange where debromination is a concern.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Charging: Under a positive pressure of inert gas, dissolve the bromo-aromatic substrate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[6][9]
-
Addition of Organolithium: Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the progress by quenching small aliquots with a suitable electrophile and analyzing by TLC or LC-MS.
-
Electrophilic Quench: Once the metal-halogen exchange is complete, slowly add the electrophile (1.1 eq) at -78 °C.
-
Warming and Quench: After stirring for an appropriate time at -78 °C, slowly warm the reaction to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Work-up: Perform a standard aqueous work-up and extraction with an appropriate organic solvent.
Protocol 2: Br/Mg Exchange using Turbo Grignard Reagent (i-PrMgCl·LiCl)
This method is particularly useful for substrates with sensitive functional groups.
-
Apparatus Setup: Use the same setup as in Protocol 1.
-
Reagent Charging: Under an inert atmosphere, dissolve the bromo-aromatic substrate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to the recommended temperature for the specific substrate, which can range from -20 °C to room temperature.
-
Addition of Turbo Grignard: Slowly add a solution of i-PrMgCl·LiCl (1.1 eq) dropwise.
-
Reaction: Stir the mixture for 1-3 hours, monitoring the reaction progress.
-
Electrophilic Addition: Cool the reaction mixture if necessary and add the electrophile (1.2 eq) dropwise.
-
Work-up: Follow the same warming, quenching, and work-up procedure as in Protocol 1.
Protocol 3: Directed ortho-Metalation with a Knochel-Hauser Base
This protocol is ideal for achieving regioselective metalation while avoiding debromination.
-
Apparatus Setup: Use the same setup as in Protocol 1.
-
Reagent Charging: Under an inert atmosphere, dissolve the substrate (1.0 eq) in anhydrous THF.
-
Addition of Knochel-Hauser Base: At the recommended temperature (often between 0 °C and room temperature), slowly add a solution of TMPMgCl·LiCl (1.1 eq).
-
Metalation: Stir the reaction mixture for the specified time to allow for complete metalation.
-
Electrophilic Trap: Add the desired electrophile (1.2 eq) and continue stirring until the reaction is complete.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and perform a standard extractive work-up.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting debromination issues.
Caption: A decision tree for systematically troubleshooting debromination side reactions.
By following the guidance in this technical support center, you will be better equipped to minimize debromination side reactions and achieve higher yields and purities in your metalation reactions. Remember that a thorough understanding of the underlying principles of organometallic chemistry is your most powerful tool.
References
-
Chem-Station Int. Ed. (2015). Knochel-Hauser Base. [Link]
-
PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
-
ResearchGate. (2019). Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base and Reactions with Various Electrophiles. [Link]
-
Journal of Student Scholarhip - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]
-
ResearchGate. (2025). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
- Mosrin, M. (2009). Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds.
-
PMC. (2023). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. [Link]
-
ResearchGate. (n.d.). Factors contributing to the Br→Li exchange regioselectivity. [Link]
-
CoLab.ws. (n.d.). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. [Link]
-
MDPI. (2005). Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds. [Link]
-
ResearchGate. (n.d.). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. [Link]
-
HZDR. (n.d.). calorimetric investigation of the formation of grignard reagents. [Link]
-
ResearchGate. (2025). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]
-
PMC. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. [Link]
-
PMC. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. [Link]
-
ACS. (2026). Radical Strategy to the Boron-to-Copper Transmetalation Problem with Dr. Ruocheng Sang. [Link]
-
Ijarse. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]
-
MDPI. (2023). Debromination of Waste Circuit Boards by Reaction in Solid and Liquid Phases: Phenomenological Behavior and Kinetics. [Link]
-
ResearchGate. (2026). Radical Catalyzed Debromination of Bromo-Alkanes by Formate in Aqueous Solutions via a Hydrogen Atom Transfer Mechanism. [Link]
-
Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Metalation & Borylation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The stereochemistry of phosphine-induced debromination reactions. [Link]
-
Scilit. (n.d.). Selective metal-halogen exchange of 4,4′-dibromobiphenyl mediated by lithium tributylmagnesiate. [Link]
-
The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. [Link]
-
Sciencemadness Discussion Board. (2019). Troubles with Lithium-Halogen exchange reaction. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
STLE. (n.d.). Metal Deactivators: Inhibitors of Metal Interactions with Lubricants. [Link]
-
ResearchGate. (n.d.). Protecting action of metal-containing additives to lubricants in conditions of abrasive wearing. [Link]
-
iSweek. (2023). A Brief Look at Metal Deactivators in Lubricant. [Link]
-
MDPI. (2024). Multifunctional Inhibitors: Additives to Control Corrosive Degradation and Microbial Adhesion. [Link]
-
PubMed. (2023). Enhanced dehalogenation of brominated DBPs by catalyzed electrolysis using Vitamin B12 modified electrodes: Kinetics, mechanisms, and mass balances. [Link]
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- 11. Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds | MDPI [mdpi.com]
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- 14. researchgate.net [researchgate.net]
4. Validation & Comparative
Comprehensive Comparison Guide: Reference Standards for 4-(Benzyloxy)-2-bromo-1-chlorobenzene Impurities
Executive Summary & Mechanistic Context
4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS 1881288-26-1) is a critical di-halogenated building block utilized in advanced pharmaceutical syntheses[1]. The strategic value of this intermediate lies in its orthogonal reactivity: the C–Br bond undergoes oxidative addition with palladium(0) catalysts significantly faster than the C–Cl bond[2]. This allows chemists to perform site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 2-position while preserving the 1-chloro group for downstream functionalization.
However, this precise reactivity makes impurity profiling critical. If the debrominated impurity (4-(benzyloxy)-1-chlorobenzene) is present, it fails to undergo the initial cross-coupling, acting as a chain terminator and drastically reducing the yield of the target Active Pharmaceutical Ingredient (API). Regulatory frameworks, such as the [3], mandate the rigorous identification and quantification of such impurities, necessitating high-quality reference standards.
Origin of Key Impurities
Understanding the synthetic pathway is essential for predicting the impurity profile. The compound is typically synthesized via the benzylation of 3-bromo-4-chlorophenol.
-
Impurity A (Unreacted Starting Material): 3-bromo-4-chlorophenol. Arises from incomplete benzylation.
-
Impurity B (De-brominated Impurity): 4-(benzyloxy)-1-chlorobenzene. Arises from trace hydrodehalogenation, often catalyzed by residual transition metals or prolonged storage.
-
Impurity C (Regioisomer/Side Product): Arises from competing substitution patterns or impure starting materials.
Fig 1: Synthetic pathway and impurity generation for 4-(Benzyloxy)-2-bromo-1-chlorobenzene.
Comparison of Reference Standard Tiers
Selecting the appropriate grade of reference standard depends on the phase of drug development. The table below objectively compares the three primary tiers of impurity standards.
| Reference Standard Grade | Purity Certification | Traceability | Cost & Lead Time | Regulatory Suitability |
| Certified Reference Material (CRM) | Quantitative NMR (qNMR), Mass Balance | ISO 17034 / ISO/IEC 17025 | High / 2-4 Weeks | Ideal for late-stage NDA/MAA submissions and commercial QC. |
| Analytical Standard Grade | HPLC-UV, GC-MS, 1H-NMR | Certificate of Analysis (CoA) | Moderate / 1-2 Weeks | Suitable for early-phase IND studies and routine R&D. |
| Custom Synthesized (In-house) | Internal validation (Area %) | Non-traceable | Variable / 4-8 Weeks | Proof-of-concept only; requires extensive internal qualification. |
Experimental Protocol: Self-Validating HPLC Method
To accurately quantify these impurities against the reference standards, a robust, stability-indicating HPLC method is required.
Method Parameters:
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Waters XBridge).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: HPLC-Grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient: 0-5 min (40% B), 5-15 min (40% → 90% B), 15-20 min (90% B), 20-25 min (40% B).
Causality Behind Experimental Choices:
-
Why a 0.1% TFA Modifier? Impurity A (3-bromo-4-chlorophenol) contains an ionizable phenolic hydroxyl group. Without an acidic modifier, this peak will tail severely due to secondary interactions with residual silanols on the silica stationary phase. TFA suppresses ionization, ensuring sharp, symmetrical peaks and reproducible retention times.
-
Why a Shallow Organic Gradient? The structural difference between the main compound and Impurity B is merely the absence of a single bromine atom. A shallow gradient from 40% to 90% organic modifier ensures sufficient interaction time with the hydrophobic C18 pores to resolve this critical pair.
-
Self-Validating System Suitability Test (SST): Before analyzing unknown samples, a standard mixture must be injected. The system is only considered valid if the Resolution ( Rs ) between 4-(Benzyloxy)-2-bromo-1-chlorobenzene and Impurity B is strictly >2.0 .
Experimental Data: Method Performance
The following table summarizes the expected chromatographic performance when injecting a mixed solution of the Analytical Grade reference standards.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution ( Rs ) | Peak Symmetry |
| Impurity A (Unreacted SM) | 6.45 | 0.52 | N/A | 1.05 |
| Impurity C (Regioisomer) | 10.12 | 0.82 | 8.4 | 1.02 |
| Impurity B (De-brominated) | 11.85 | 0.96 | 4.1 | 0.98 |
| 4-(Benzyloxy)-2-bromo-1-chlorobenzene | 12.40 | 1.00 | 2.3 * | 1.01 |
*Passes SST criteria ( Rs > 2.0 for the critical pair).
Conclusion
The successful integration of 4-(Benzyloxy)-2-bromo-1-chlorobenzene into an API synthetic route hinges on controlling its impurity profile, specifically the debrominated Impurity B. For regulatory filings, transitioning from in-house standards to ISO 17034 Certified Reference Materials is non-negotiable. The provided HPLC protocol serves as a self-validating framework to ensure these standards perform reliably in routine quality control.
References
-
European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu. URL:[Link][3]
-
Hazari, A., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, ACS Publications, 2022. URL:[Link][2]
Sources
A Researcher's Guide to Navigating Reactivity in Cross-Coupling Reactions: A Comparative Analysis of 2-Bromo and 1-Chloro Positions
In the intricate world of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular construction, particularly in the realms of pharmaceutical and materials science. Among the plethora of tools available, palladium-catalyzed cross-coupling reactions stand as a testament to the power and precision of modern synthetic methods. However, the success of these reactions is often dictated by the subtle yet significant differences in the reactivity of the chosen substrates. This in-depth technical guide provides a comprehensive comparison of the reactivity of 2-bromo versus 1-chloro positions on an aromatic ring in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By delving into the fundamental principles, presenting supporting experimental data, and providing detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate this common synthetic challenge.
The Decisive Step: Understanding the Primacy of Oxidative Addition
The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is fundamentally rooted in two key interconnected factors: carbon-halogen (C-X) bond dissociation energies (BDE) and the kinetics of the oxidative addition step. Oxidative addition, the initial and often rate-determining step of the catalytic cycle, involves the insertion of the palladium(0) catalyst into the C-X bond.[2]
The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to break it.[1] This lower activation barrier translates to a faster rate of oxidative addition for aryl bromides compared to their chloride counterparts. Consequently, in a molecule containing both a bromine and a chlorine atom, the palladium catalyst will preferentially react with the C-Br bond under appropriate conditions. This inherent difference in reactivity forms the basis for the chemoselective functionalization of di- and polyhalogenated arenes.
Visualizing the Catalytic Cycle and the Selectivity-Determining Step
The catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions share a common mechanistic framework, with the initial oxidative addition step being the crucial determinant of selectivity when multiple reactive sites are present.
Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling:
Caption: Generalized catalytic cycle for the Sonogashira reaction.
Buchwald-Hartwig Amination:
Sources
Validated Analytical Methods for SGLT2 Inhibitor Starting Materials: A Comparative Guide
Introduction
Sodium-glucose co-transporter 2 (SGLT2) inhibitors, commonly known as gliflozins (e.g., Dapagliflozin, Empagliflozin, Canagliflozin), are a critical class of therapeutics for type 2 diabetes and heart failure[1]. The synthesis of these C-aryl glucosides relies on complex starting materials, such as halogenated aglycone derivatives and protected D-glucono-1,5-lactones[1]. Ensuring the purity of these starting materials is paramount; trace organic impurities, unreacted intermediates, or by-products can propagate through the synthetic pathway, forming genotoxic degradants or compromising the final Active Pharmaceutical Ingredient (API)[2].
This guide objectively compares validated analytical methods—RP-HPLC, LC-MS/MS, and GC-MS—for profiling SGLT2 inhibitor starting materials, providing actionable protocols and causality-driven experimental insights.
Analytical workflow for SGLT2 inhibitor starting materials and intermediates.
Comparative Analysis of Analytical Methodologies
Selecting the correct analytical method depends on the physicochemical properties of the target analyte and the required threshold of detection. Below is a comparative breakdown of the primary techniques used in SGLT2 starting material validation.
| Analytical Method | Target Analytes | Sensitivity (LOD/LOQ) | Specificity & Resolution | Best Use Case |
| RP-HPLC-UV | Process intermediates, epimers, organic impurities | ~0.15 / 0.45 µg/mL[3] | High resolution for structural isomers (α/β anomers). | Routine QA/QC, batch release, and assay determination. |
| LC-MS/MS | Genotoxic impurities (e.g., hydroperoxides) | < 1 ng/mL (ppm levels) | Ultra-high specificity via mass-to-charge (m/z) transitions. | Trace impurity profiling, TTC compliance (<5 ppm)[4]. |
| GC-FID/MS | Volatile starting materials, residual solvents | ~1-10 ppm | High for volatile organic compounds (VOCs). | Solvent clearance, volatile intermediate quantification. |
Causality in Experimental Choices (E-E-A-T)
To build a robust and self-validating analytical method, researchers must understand the why behind each parameter:
-
Stationary Phase Selection (C18 vs. Phenyl): SGLT2 starting materials and intermediates are highly lipophilic due to their halogenated diarylmethylene structures. Reverse-phase C18 columns provide the necessary hydrophobic interactions for baseline separation of closely related process impurities[5]. However, for resolving specific aromatic impurities in Empagliflozin, a Phenyl column (e.g., Shim-pack CLC-phenyl) is often superior because it introduces π-π interactions that enhance the separation of structurally similar aromatic rings[2].
-
Mobile Phase Modifiers (TFA/OPA): The addition of 0.1% Trifluoroacetic acid (TFA) or Orthophosphoric acid (OPA) is not arbitrary. These acidic modifiers suppress the ionization of residual silanols on the silica stationary phase and keep the weakly acidic hydroxyl groups of the sugar moieties protonated. This prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration[5],[4].
-
Detector Selection for Genotoxins: Hydroperoxide impurities (common in Canagliflozin synthesis) lack strong UV chromophores and are thermally unstable, making standard UV detection and GC unsuitable. LC-MS/MS or highly optimized HPLC with specialized gradient elution is mandatory to achieve the Threshold of Toxicological Concern (TTC) limit of 5.0 ppm[4].
Chromatographic separation mechanism for SGLT2 intermediate epimers.
Experimental Protocols: Self-Validating Systems
The following protocols are synthesized from validated industry standards and ICH Q2(R1) guidelines to ensure reproducibility and accuracy.
Protocol 1: RP-HPLC Method for Dapagliflozin/Empagliflozin Intermediates
This method is optimized for the assay and related substances of SGLT2 starting materials[5],[3].
Step-by-Step Methodology:
-
System Preparation: Equip the HPLC system with a PDA/UV detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[3],[4]. Set the column oven temperature to 25°C–30°C to maintain mobile phase viscosity and reproducible retention times[2].
-
Mobile Phase Preparation:
-
Channel A: Prepare an aqueous solution of 0.1% Trifluoroacetic acid (TFA) or 20 mM Potassium dihydrogen phosphate (adjusted to pH 2.5–3.0)[5],[4].
-
Channel B: 100% HPLC-grade Acetonitrile or Methanol[3].
-
Degassing: Sonicate for 15 minutes and filter through a 0.45 µm nylon membrane to prevent pump cavitation.
-
-
Elution Gradient: Program an isocratic flow (e.g., 50:50 v/v Methanol:Acetonitrile or Acetonitrile:Water) at a flow rate of 1.0 mL/min[2],[3]. For complex impurity profiles, utilize a gradient starting at 10% B, ramping to 90% B over 20 minutes.
-
Sample Preparation: Dissolve the starting material in the mobile phase diluent to a working concentration of 5–25 µg/mL[3]. Inject 10–20 µL.
-
Self-Validating System Suitability: Before sample analysis, inject a standard solution. The system is validated only if:
-
Resolution ( Rs ) between the active peak and the closest impurity is > 2.0.
-
Tailing factor ( Tf ) is < 1.5.
-
Relative Standard Deviation (%RSD) of five replicate injections is < 2.0%[3].
-
Protocol 2: HPLC/LC-MS for Trace Genotoxic Hydroperoxide Impurities
Hydroperoxides can form during the synthesis of SGLT2 inhibitors like Canagliflozin. This protocol ensures detection below the 5.0 ppm regulatory limit[4].
Step-by-Step Methodology:
-
Instrument Setup: Utilize an LC-MS/MS system or an HPLC with a Kromasil C18 column (250 mm × 4.6 mm, 5 µm)[4].
-
Mobile Phase: Use a gradient elution mode. Mobile Phase A: 20 mM Potassium dihydrogen phosphate with 0.05% v/v orthophosphoric acid in water. Mobile Phase B: Acetonitrile[4].
-
Flow & Detection: Set flow rate to 0.5 mL/min with a run time of 25 minutes. For UV detection, set the wavelength to 341 nm (specific to the conjugated system of the impurity)[4]. For LC-MS, use Electrospray Ionization (ESI) in positive mode, monitoring specific precursor-to-product ion transitions.
-
Sample Preparation: Prepare samples at high concentrations (e.g., 100 mg/mL) to allow the detection of ppm-level impurities. Ensure samples are kept at 4°C in the autosampler to prevent thermal degradation of the hydroperoxide.
-
Validation Check: Spike a known 5.0 ppm standard of the hydroperoxide into a blank matrix. Recovery must fall between 80% and 120%, and the Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) must be ≥ 10:1[4].
References
-
A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma - PMC. nih.gov. Available at: [Link]
-
The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC. nih.gov. Available at: [Link]
-
Synthetic Strategies toward SGLT2 Inhibitors. acs.org. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC. thebioscan.com. Available at: [Link]
-
Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Hydroperoxide Impurity in Canagliflozin. researchgate.net. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thebioscan.com [thebioscan.com]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Impurity Profiling of Commercial 4-(Benzyloxy)-2-bromo-1-chlorobenzene Batches: A Comparative Guide for API Synthesis
Executive Summary
For researchers and drug development professionals, the selection of high-quality halogenated building blocks is a critical variable in active pharmaceutical ingredient (API) synthesis. 4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS: 1881288-26-1) is a highly valuable di-halogenated intermediate, prized for its orthogonal reactivity.
This guide provides an objective, data-driven comparison of three commercial batches of this intermediate. By employing a self-validating HPLC-UV/MS methodology grounded in[1], we dissect the impurity profiles of these batches and explain the mechanistic consequences of these impurities on downstream cross-coupling reactions.
Mechanistic Background: The Criticality of Halogen Selectivity
The synthesis of 4-(benzyloxy)-2-bromo-1-chlorobenzene typically proceeds via the base-catalyzed benzylation of 3-bromo-4-chlorophenol. The strategic value of this molecule lies in the differential bond dissociation energies of its halogens. In palladium-catalyzed cross-coupling reactions, such as the [2], the C–Br bond undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond. This allows chemists to selectively functionalize the C2 position while preserving the C1 chloride for late-stage derivatization.
However, this orthogonal strategy is highly sensitive to the batch's impurity profile:
-
Des-bromo Impurity (4-(benzyloxy)-1-chlorobenzene): Acts as a chain terminator. Without the reactive bromide, the palladium catalyst may be forced to react with the less reactive C–Cl bond, destroying site-selectivity and generating unpredictable side products.
-
Des-chloro Impurity (4-(benzyloxy)-1-bromobenzene): Leads to over-functionalization or incorrect structural connectivity in subsequent synthetic steps.
-
Unreacted Starting Material (3-bromo-4-chlorophenol): Free phenols can coordinate with the palladium catalyst, effectively poisoning the catalytic cycle and consuming stoichiometric equivalents of the base intended for the transmetalation step [3].
Comparative Batch Analysis
We evaluated three commercial batches (Supplier A: Premium, Supplier B: Bulk, Supplier C: Economy) using our validated analytical protocol. The quantitative results are summarized below.
| Parameter | Supplier A (Premium) | Supplier B (Bulk) | Supplier C (Economy) | ICH Q3A Qualification Threshold (Assuming ≤2g/day API dose) |
| Overall Purity (HPLC Area %) | 99.65% | 97.20% | 98.10% | N/A |
| Des-bromo Impurity | 0.05% | 0.85% | 0.40% | 0.15% |
| Des-chloro Impurity | Not Detected | 0.15% | 0.30% | 0.15% |
| Unreacted Phenol | 0.10% | 1.50% | 0.20% | 0.15% |
| Regioisomer | 0.15% | 0.25% | 0.95% | 0.15% |
Data Insight: Only Supplier A meets the stringent requirements for direct use in late-stage API synthesis without further purification. Supplier B's high phenol content will likely stall Pd-catalyzed couplings, while Supplier C's high regioisomer content will propagate into the final API, as regioisomers are notoriously difficult to separate post-coupling.
Analytical Methodology: Self-Validating HPLC-UV/MS Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system.
Step 1: Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Concentration: Accurately weigh 10.0 mg of the batch and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Gradient Program:
-
0–5 min: 40% B
-
5–20 min: Ramp to 90% B
-
20–25 min: Hold at 90% B
-
25–30 min: Return to 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm; ESI-MS (Positive Ion Mode).
Step 3: System Suitability Testing (SST) - The Self-Validation Step
-
Action: Inject a resolution mixture containing the target compound and its regioisomer (1-(benzyloxy)-2-bromo-4-chlorobenzene) at 0.1 mg/mL.
-
Validation Metric: The system is only validated for batch analysis if the chromatographic resolution ( Rs ) between the two peaks is ≥2.0 , and the tailing factor for the main peak is ≤1.5 .
Causality of Experimental Design
-
Why use 0.1% TFA? The acidic modifier is not merely for pH control; it actively suppresses the ionization of any residual 3-bromo-4-chlorophenol. This ensures the phenol elutes as a sharp, symmetrical peak rather than a broad smear, which is critical for accurate quantitation at the 0.05% reporting threshold.
-
Why a slow gradient from 40% to 90% B? The starting material (phenol) is polar and elutes early. The fully benzylated di-halogenated product is highly lipophilic. The slow ramp is specifically engineered to resolve the target compound from its regioisomer, which possesses an almost identical partition coefficient (LogP). If the gradient is too steep, these peaks will co-elute, leading to a false-positive purity reading.
-
Why dual-wavelength UV? 220 nm captures generic aromatic π−π∗ transitions for universal mass balance, while 254 nm provides specificity for the conjugated system, allowing for rapid visual differentiation between the phenol and the ether.
Impurity Qualification Workflow
When an impurity is detected above the reporting threshold, it must be evaluated against regulatory standards. The following logical workflow illustrates the decision-making process for qualifying commercial batches based on ICH Q3A guidelines.
Figure 1: ICH Q3A-aligned decision workflow for impurity qualification.
Conclusion & Recommendations
The impurity profile of 4-(Benzyloxy)-2-bromo-1-chlorobenzene directly dictates the success of downstream cross-coupling reactions. While economy batches (Supplier C) may appear cost-effective, the presence of regioisomers and des-bromo impurities will inevitably lead to yield losses and complex purification bottlenecks during API synthesis.
Recommendation: For clinical-phase API manufacturing, Supplier A is the only viable choice among the tested batches. If Supplier B or C must be used, an intermediate re-crystallization step (e.g., from hot ethanol/water) is mandatory prior to any palladium-catalyzed coupling to mitigate catalyst poisoning by unreacted phenols.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances. ICH Quality Guidelines. Available at: [Link]
-
Kashin, A. S., et al. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis. Available at:[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at:[Link]
Safety Operating Guide
Comprehensive Disposal and Handling Protocol for 4-(Benzyloxy)-2-bromo-1-chlorobenzene
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS: 1881288-26-1) presents specific end-of-life logistical challenges due to its structural composition. It is a multi-halogenated aromatic ether, meaning it contains both bromine and chlorine substituents on an aromatic ring[1][2].
Improper disposal of halogenated aromatics poses severe environmental and infrastructural risks. This guide provides the mechanistic reasoning, operational protocols, and regulatory frameworks required to safely manage and dispose of this compound.
Mechanistic Causality: Why Halogens Dictate the Disposal Route
In laboratory waste management, you cannot simply group 4-(Benzyloxy)-2-bromo-1-chlorobenzene with standard organic solvents (like ethanol or hexane) for standard fuels blending. The causality behind this strict segregation lies in the thermal degradation mechanics of halogens:
-
Prevention of Dioxin/Furan Formation: Standard combustion of halogenated aromatics at low to moderate temperatures (< 800 °C) triggers radical recombination reactions. This can lead to the synthesis of highly toxic, persistent organic pollutants (POPs) such as polyhalogenated dibenzo-p-dioxins (PXDDs) and dibenzofurans (PXDFs)[3][4].
-
Acid Gas Generation: When the carbon-halogen bonds (C-Cl and C-Br) are cleaved during incineration, they react with hydrogen to form hydrogen chloride (HCl) and hydrogen bromide (HBr) gases. If routed to a standard incinerator, these hydrohalic acids will aggressively corrode the facility's exhaust infrastructure[4].
-
Cost and Compatibility: Mixing even a small amount of this compound into a non-halogenated waste stream converts the entire bulk volume into "Halogenated Waste." Because halogenated waste requires specialized high-temperature rotary kilns equipped with alkaline gas scrubbers, disposal costs are typically double those of non-halogenated streams[5][6].
Quantitative Waste Parameters
To facilitate accurate Environmental Health and Safety (EHS) reporting, the core logistical parameters of the compound are summarized below.
| Parameter | Value | Operational Implication |
| CAS Number | 1881288-26-1 | Required for all EPA/RCRA waste profiling and EHS manifests. |
| Molecular Weight | 297.57 g/mol | High mass density; impacts the calculation of total halogen load in bulk waste. |
| Halogen Content | Chlorine (Cl), Bromine (Br) | Mandates strict routing to the Halogenated Organic Waste stream. |
| Incineration Temp | > 1000 °C | Minimum thermal threshold required to destroy the aromatic ring and prevent dioxin formation. |
| SAA Storage Limit | 55 Gallons | Maximum allowable accumulation at the point of generation before mandatory EHS pickup[7][8]. |
Step-by-Step Disposal Methodology
This protocol is a self-validating system designed to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[7][8].
Phase 1: Point-of-Generation Segregation
-
Step 1.1: Stream Identification. Verify that the waste container is explicitly designated for Halogenated Organic Waste . If 4-(Benzyloxy)-2-bromo-1-chlorobenzene is dissolved in a non-halogenated solvent (e.g., ethyl acetate during chromatography), the entire fraction must be classified as halogenated[5].
-
Step 1.2: Container Selection. Utilize a High-Density Polyethylene (HDPE) carboy or a PTFE-lined solid waste bin. Do not use metal safety cans if the waste contains trace moisture; aqueous halogens can generate hydrohalic acids that rapidly corrode metal seams[5].
Phase 2: Satellite Accumulation Area (SAA) Management
-
Step 2.1: Immediate Labeling. The moment the first milligram or drop of waste enters the container, affix a standardized "Hazardous Waste" label. Explicitly write out the full chemical name: 4-(Benzyloxy)-2-bromo-1-chlorobenzene. Abbreviations are legally invalid under EPA regulations[6].
-
Step 2.2: Vapor Control. Keep the container strictly closed unless actively adding waste. This prevents the fugitive emission of volatile organics and complies with EPA open-container prohibitions[6].
Phase 3: Transfer and Final Destruction
-
Step 3.1: EHS Handoff. Once the container reaches 90% capacity, submit a waste pickup request to your institutional EHS department. The waste will be moved to a Central Accumulation Area (CAA)[6].
-
Step 3.2: Commercial Incineration. Licensed contractors transport the waste to a permitted RCRA facility. The waste undergoes high-temperature incineration (>1000 °C) with a residence time of at least 2 seconds. The resulting flue gas is passed through an alkaline scrubber (using NaOH or Ca(OH)₂) to neutralize the HCl and HBr before environmental discharge[4][9].
Disposal Workflow Visualization
The following diagram maps the logical relationship between laboratory generation, regulatory accumulation, and the mechanistic steps of thermal destruction.
Figure 1: Cradle-to-grave disposal workflow for halogenated aromatic waste and gas scrubbing.
References
-
Sigma-Aldrich / Boroncore Chemical Database. Product Specifications for 4-(benzyloxy)-2-bromo-1-chlorobenzene (CAS: 1881288-26-1). Boroncore. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA Archive. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA Hazardous Waste Guidelines. Available at:[Link]
-
University of Louisville Department of Environmental Health and Safety. Chemical Waste Management: Combining Compatible Used Organic Solvents. UofL DEHS. Available at:[Link]
Sources
- 1. 1-bromo-2-chlorobenzene 0.99 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1881288-26-1 | 4-(benzyloxy)-2-bromo-1-chlorobenzene | Boroncore [boroncore.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. louisville.edu [louisville.edu]
- 7. epa.gov [epa.gov]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 4-(Benzyloxy)-2-bromo-1-chlorobenzene
Comprehensive Safety and Operational Guide: Handling 4-(Benzyloxy)-2-bromo-1-chlorobenzene
As a Senior Application Scientist, I recognize that handling complex halogenated aromatic intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior to design foolproof operational and disposal workflows.
4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS: 1881288-26-1) is a highly valuable building block in pharmaceutical synthesis and drug discovery. However, its structural features—specifically the combination of heavy halogens (bromine and chlorine) and a lipophilic benzyloxy ether linkage—impart specific toxicological and environmental hazards that must be rigorously managed.
Hazard Profile & Mechanistic Causality
To effectively protect yourself, you must understand why a chemical is hazardous. The table below summarizes the quantitative data and the mechanistic causality behind the hazards of 4-(Benzyloxy)-2-bromo-1-chlorobenzene[1].
| Property / Hazard Code | Value / Description | Mechanistic Causality |
| CAS Number | 1881288-26-1 | Unique identifier for regulatory tracking. |
| Molecular Weight | 297.58 g/mol | High molecular weight due to heavy halogens; forms dense particulates that can settle rapidly but are easily aerosolized during transfer. |
| H315 | Causes skin irritation | The lipophilic benzyloxy group facilitates rapid partitioning into the stratum corneum (the skin's lipid layer), allowing the halogenated core to induce localized inflammatory responses. |
| H319 | Causes serious eye irritation | Direct contact with ocular mucosa leads to rapid disruption of the tear film lipid layer, causing severe irritation and potential corneal abrasions. |
| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust interacts with the aqueous lining of the respiratory tract, causing localized cellular stress and coughing. |
Personal Protective Equipment (PPE) Matrix
Under OSHA standard 29 CFR 1910 Subpart I, PPE serves as the final line of defense against workplace hazards[2]. The selection of PPE for this compound is dictated by its physical state (solid) and its intended solvent system.
-
Eye/Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical splash goggles.
-
Causality: Safety glasses with side shields are insufficient because airborne dust from the solid compound can bypass the shields. Goggles provide a complete orbital seal.
-
-
Hand Protection:
-
Requirement: Double-gloving with standard nitrile gloves (minimum 4 mil thickness) for handling the dry powder.
-
Causality: Nitrile provides an adequate barrier against the solid form. Crucial Exception: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane or chloroform) for reaction, standard nitrile offers almost zero breakthrough time. In this case, you must upgrade to Viton or Silver Shield flexible laminate gloves worn under a heavier nitrile outer glove[3].
-
-
Body Protection:
-
Requirement: Flame-resistant (FR) laboratory coat, long pants, and closed-toe non-porous shoes.
-
-
Respiratory Protection:
-
Requirement: Use of a certified chemical fume hood eliminates the need for a respirator. If a fume hood is unavailable (e.g., during a large-scale spill cleanup), an N95 or P100 particulate respirator is required to block inhalation of H335-classified dust.
-
Operational Plan: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful. This aligns with the gold-standard protocols outlined in Prudent Practices in the Laboratory[4].
Step 1: Environmental Preparation
-
Action: Clear the chemical fume hood of all unnecessary clutter to ensure unobstructed laminar airflow.
-
Validation: Check the fume hood monitor. Ensure the face velocity is reading between 80–120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.
Step 2: Weighing and Transfer
-
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Static electricity can cause the fine powder of 4-(Benzyloxy)-2-bromo-1-chlorobenzene to aerosolize and repel from the spatula.
-
Validation: Observe the powder during transfer. If it "jumps" or clings aggressively to the spatula, pause and use a zero-stat anti-static gun on the weigh boat before continuing.
Step 3: Dissolution and Reaction Setup
-
Action: Transfer the solid directly into the reaction vessel inside the hood. Add the solvent slowly down the side of the flask to wash any residual powder into the solution, minimizing dust generation.
-
Validation: Visually confirm that no powder remains on the neck of the flask before sealing it with a septum.
Step 4: Immediate Decontamination
-
Action: Wipe down the balance, spatulas, and hood surface with a disposable towel dampened with isopropanol (which effectively dissolves the lipophilic compound), followed by a wipe with mild soapy water.
-
Validation: Ensure no visible white residue remains on the dark surface of the balance pan.
Operational Workflow Visualization
Workflow for safely handling and disposing of 4-(Benzyloxy)-2-bromo-1-chlorobenzene.
Disposal Plan: Halogenated Organic Waste
Because 4-(Benzyloxy)-2-bromo-1-chlorobenzene contains both bromine and chlorine, it must be strictly managed as Halogenated Organic Waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[5].
The Causality of Segregation: Never mix halogenated waste with non-halogenated waste (like acetone or ethanol). When incinerated, halogenated compounds require specialized, ultra-high-temperature scrubbers to prevent the formation of highly toxic dioxins and furans[6]. Mixing a small amount of halogenated waste into a large non-halogenated carboy converts the entire volume into expensive, restricted halogenated waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all reaction mixtures, solvent washings, and isopropanol decontamination wipes contaminated with the compound.
-
Containment: Deposit liquid waste into a dedicated, chemically compatible high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Waste." Place solid waste (wipes, contaminated weigh boats) into a sealed, labeled solid-waste bucket.
-
Labeling: Fill out the hazardous waste tag immediately. List "4-(Benzyloxy)-2-bromo-1-chlorobenzene" and the specific solvents used. Do not use abbreviations.
-
Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray to capture any catastrophic leaks.
-
Validation & Pickup: Ensure the cap is tightly sealed (not just resting on top) when not actively adding waste. Schedule an EHS pickup before the container reaches 90% capacity.
References
-
Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." NIH PubMed Central. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]
-
Environmental Protection Agency (EPA). "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental / EPA RCRA Guidelines. Available at: [Link]
-
Environmental Health and Safety. "Personal Protective Equipment for Laboratories." Dartmouth College EHS. Available at: [Link]
Sources
- 1. 1-bromo-2-chlorobenzene 0.99 | Sigma-Aldrich [sigmaaldrich.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 5. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
